2'-O-Methylguanosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYNGSFVYRPRCG-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175669 | |
| Record name | 2'-O-Methylguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-71-8 | |
| Record name | 2′-O-Methylguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-O-Methylguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-O-Methylguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-O-METHYLGUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W722H4PA1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The intricate pathways of 2'-O-Methylguanosine biosynthesis in eukaryotic cells: A technical guide
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthesis pathways of 2'-O-Methylguanosine (Gm), a crucial epitranscriptomic modification, in eukaryotic cells. Addressed to researchers, scientists, and professionals in drug development, this document details the enzymatic machinery, regulatory mechanisms, and experimental methodologies used to study this important RNA modification.
Introduction to this compound
2'-O-methylation is a post-transcriptional modification where a methyl group is added to the 2'-hydroxyl group of the ribose moiety of a nucleotide.[1] This modification is found in a variety of RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and at the 5' cap of messenger RNA (mRNA).[1] The presence of a 2'-O-methyl group can stabilize the RNA structure, protect it from nuclease degradation, and influence molecular interactions, thereby playing a critical role in various cellular processes such as ribosome biogenesis, pre-mRNA splicing, and translation.
This guide will focus on the biosynthesis of this compound (Gm), exploring the distinct enzymatic pathways responsible for its deposition on different RNA substrates within eukaryotic cells.
Biosynthesis of this compound in Ribosomal and Small Nuclear RNA
The 2'-O-methylation of guanosine in rRNA and snRNA is primarily catalyzed by a large ribonucleoprotein complex known as the Box C/D small nucleolar ribonucleoprotein (snoRNP) .[2] This complex ensures the site-specific modification of target RNAs.
The key components of the Box C/D snoRNP are:
-
Box C/D snoRNA: A guide RNA molecule containing conserved sequence motifs (Box C and Box D) and one or two antisense elements that are complementary to the target sequence in the rRNA or snRNA.[3]
-
Fibrillarin (Nop1p in yeast): The catalytic subunit with S-adenosyl-L-methionine (SAM)-dependent methyltransferase activity.[4][5] Fibrillarin transfers the methyl group from SAM to the 2'-hydroxyl of the target ribose.[5]
-
Core proteins:
-
Nop56 and Nop58: Two related proteins that are essential for snoRNP assembly and function.
-
Snu13 (15.5K in humans): A protein that binds to the k-turn motif formed by the Box C and Box D sequences of the snoRNA.
-
The antisense element of the snoRNA guides the snoRNP to the correct location on the target RNA through base pairing. The catalytic site of Fibrillarin is positioned to methylate the nucleotide that is precisely five base pairs upstream of the D or D' box in the snoRNA guide sequence.[2]
Signaling Pathway for snoRNA-guided 2'-O-Methylation
The following diagram illustrates the general mechanism of Box C/D snoRNP-mediated 2'-O-methylation.
Biosynthesis of this compound in Transfer RNA
The 2'-O-methylation of guanosine in tRNA can occur through two distinct pathways: snoRNA-guided modification and modification by standalone protein methyltransferases.
Standalone tRNA Methyltransferases
In eukaryotes, several standalone tRNA methyltransferases have been identified that do not require a guide RNA for their activity. For instance, in Saccharomyces cerevisiae:
-
Trm13: This enzyme is responsible for the 2'-O-methylation of guanosine at position 4 in the acceptor stem of specific tRNAs, such as tRNAGly and tRNAHis.[6]
-
Trm7: In conjunction with other proteins, Trm7 catalyzes the 2'-O-methylation at positions 32 and 34 in the anticodon loop of some tRNAs.[7][8]
These enzymes recognize specific structural features of their target tRNAs to ensure site-specific methylation.
Biosynthesis of this compound in Messenger RNA Caps
Eukaryotic mRNAs possess a 5' cap structure that is crucial for their stability and translation. The initial cap structure (Cap 0) is a 7-methylguanosine linked to the first nucleotide of the mRNA. This can be further modified by 2'-O-methylation of the first and sometimes the second nucleotide, forming Cap 1 and Cap 2 structures, respectively.[9][10]
The enzyme responsible for the 2'-O-methylation of the first transcribed nucleotide, including guanosine, is Cap-Methyltransferase 1 (CMTR1) .[11][12][13] This modification is important for the cell to distinguish its own mRNA from viral or other foreign RNAs, thus playing a role in the innate immune response.[11][12] It also enhances the translation efficiency of certain mRNAs.[11][12]
mRNA Cap 2'-O-Methylation Pathway
The following diagram outlines the enzymatic steps in the formation of the Cap 1 structure.
Quantitative Data on this compound Biosynthesis
The following tables summarize available quantitative data related to the enzymes and the extent of 2'-O-methylation.
Table 1: Kinetic Parameters of this compound Methyltransferases
| Enzyme | Organism | Substrate | Kd | KM | kcat/KM (M-1s-1) | Reference |
| Trm13 | S. cerevisiae | tRNAHis | 85 ± 8 nM | 10 nM | 4.0 x 105 | [2] |
| Trm13 | S. cerevisiae | tRNAGly | 100 ± 14 nM | - | - | [2] |
Further kinetic data for Fibrillarin and CMTR1 are currently being investigated and will be updated in subsequent versions of this guide.
Table 2: 2'-O-Methylation Levels at Specific Guanosine Sites in Human Ribosomal RNA
| rRNA | Position | snoRNA Guide | Methylation Score (HeLa cells) | Reference |
| 18S | G562 | SNORD86 | ~0.95 | |
| 18S | G1271 | SNORD34 | ~0.98 | |
| 18S | G1573 | SNORD7 | ~0.90 | |
| 28S | G139 | SNORD50 | ~0.85 | |
| 28S | G1438 | SNORD80 | ~0.92 | |
| 28S | G2312 | SNORD24 | ~0.75 | |
| 28S | G4596 | SNORD63 | ~0.88 |
Methylation scores are approximate values derived from published RiboMethSeq data and represent the fraction of RNA molecules methylated at that site. For detailed values and variations across different cell lines, please refer to the cited literature.
Experimental Protocols for Studying this compound
Several experimental techniques are employed to detect and quantify 2'-O-methylation. Below are overviews of two key methods.
RiboMethSeq: High-Throughput Sequencing of 2'-O-Methylation Sites
RiboMethSeq is a method that leverages the resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to alkaline hydrolysis.[3]
Workflow:
Detailed Protocol Outline:
-
RNA Isolation: Isolate high-quality total RNA from the cells or tissues of interest.
-
Alkaline Fragmentation: Subject the RNA to controlled alkaline hydrolysis, which randomly cleaves the RNA backbone. The phosphodiester bond 3' to a 2'-O-methylated nucleotide is protected from cleavage.
-
Library Preparation:
-
End-repair the RNA fragments.
-
Ligate sequencing adapters to the 5' and 3' ends of the fragments.
-
-
Reverse Transcription and PCR: Convert the RNA fragments to cDNA and amplify the library by PCR.
-
Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference transcriptome. The positions of 2'-O-methylated nucleotides are identified by a characteristic drop in the coverage of read start sites immediately downstream of the modified nucleotide. The depth of this drop is used to quantify the level of methylation.[3]
RTL-P: Reverse Transcription at Low dNTP concentrations followed by PCR
RTL-P is a sensitive method for detecting and quantifying 2'-O-methylation at specific sites.[13] It relies on the observation that reverse transcriptase tends to pause or dissociate at a 2'-O-methylated nucleotide when the concentration of deoxynucleoside triphosphates (dNTPs) is limiting.[13]
Workflow:
Detailed Protocol Outline:
-
RNA Isolation: Isolate total RNA.
-
Reverse Transcription: Perform two separate reverse transcription reactions for each target site:
-
Low dNTP concentration: This condition promotes stalling of the reverse transcriptase at 2'-O-methylated sites, leading to truncated cDNA products.
-
High dNTP concentration: This condition allows the reverse transcriptase to read through the modified site, generating full-length cDNA.
-
-
Quantitative PCR (qPCR): Use primers that amplify the region spanning the putative methylation site.
-
Data Analysis: Compare the amount of full-length PCR product generated from the low and high dNTP reactions. A significant decrease in the product from the low dNTP reaction indicates the presence and allows for the semi-quantitative estimation of 2'-O-methylation.[14]
Conclusion
The biosynthesis of this compound in eukaryotic cells is a complex and highly regulated process involving distinct enzymatic machinery for different RNA substrates. The snoRNA-guided mechanism for rRNA and snRNA modification highlights the intricate interplay between RNA and protein in cellular processes. The standalone methyltransferases for tRNA and the specific enzyme for mRNA caps demonstrate the diverse strategies employed by the cell to achieve precise RNA modification. The continued development of sensitive and quantitative experimental techniques is crucial for further elucidating the roles of this compound in gene expression, cellular function, and disease. This guide provides a foundational understanding for researchers and professionals aiming to explore this dynamic area of epitranscriptomics.
References
- 1. Expression and purification of recombinant Giardia fibrillarin and its interaction with small nuclear RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and purification of recombinant mouse fibrillarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro reconstitution and activity of a C/D box methylation guide ribonucleoprotein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic characterization of human mRNA guanine-N7 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.unc.edu [med.unc.edu]
- 7. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 8. The mRNA Cap 2′-O-Methyltransferase CMTR1 Regulates the Expression of Certain Interferon-Stimulated Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Sentinel at the 5' End: A Technical Guide to 2'-O-Methylguanosine's Function in the mRNA Cap
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of 2'-O-methylguanosine (Gm) within the 5' cap structure of messenger RNA (mRNA). We delve into the molecular mechanisms by which this seemingly subtle modification profoundly impacts mRNA stability, translation efficiency, and the intricate dance between host and viral RNA in the innate immune system. This document provides a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
The mRNA 5' Cap: A Primer on Cap Structures
Eukaryotic mRNAs are distinguished by a unique 5' cap structure, essential for their processing, export, translation, and stability.[1][2] The basic cap structure, termed "Cap 0," consists of a 7-methylguanosine (m7G) linked to the first nucleotide of the RNA transcript via a 5'-5' triphosphate bridge.[3][4] This initial cap can be further modified. The addition of a methyl group to the 2'-hydroxyl of the ribose of the first nucleotide, often a guanosine, results in a "Cap 1" structure.[1][3] If the second nucleotide is also 2'-O-methylated, it forms a "Cap 2" structure.[4] This guide focuses on the functional significance of the 2'-O-methylation that creates the Cap 1 structure, specifically with guanosine as the first nucleotide (this compound or Gm).
Core Functions of this compound in the mRNA 5' Cap
The 2'-O-methylation of the guanosine at the 5' cap is not a mere decoration; it is a critical determinant of mRNA fate and function within the cell. Its primary roles can be categorized into three key areas: enhancing mRNA stability, promoting efficient translation initiation, and serving as a key molecular signature for the innate immune system to distinguish "self" from "non-self" RNA.
Enhancing mRNA Stability
The 5' cap structure, in general, protects mRNA from degradation by 5'-3' exonucleases. The 2'-O-methylation of the cap provides an additional layer of protection. Specifically, the presence of a Cap 1 structure has been shown to confer resistance to decapping enzymes like DXO (decapping exoribonuclease), which can otherwise remove the cap and expose the mRNA to degradation.[5][6][7] This increased stability translates to a longer mRNA half-life, allowing for more protein to be produced from a single transcript.[8][9]
Promoting Translation Initiation
The m7G cap is the primary recognition site for the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex that recruits the 40S ribosomal subunit to the mRNA.[1] While the m7G moiety is crucial, the 2'-O-methylation of the adjacent guanosine in the Cap 1 structure can further enhance the efficiency of translation initiation. Research suggests that Cap 1 mRNA demonstrates improved translation efficiency compared to Cap 0 mRNA.[1] This is attributed to a combination of factors, including increased mRNA stability and potentially a more favorable interaction with the translation machinery.
A "Self" Marker for Evading Innate Immunity
Perhaps the most profound function of this compound at the 5' cap is its role in immune evasion. The innate immune system has evolved to recognize foreign RNA, such as that from invading viruses, and mount an antiviral response.[10] A key family of proteins involved in this surveillance are the Interferon-Induced Proteins with Tetratricopeptide Repeats (IFITs), particularly IFIT1.[10][11][12] IFIT1 can directly bind to the 5' end of RNAs that lack 2'-O-methylation (Cap 0) and inhibit their translation, effectively shutting down viral protein synthesis.[2][13][14]
The 2'-O-methylation at the first nucleotide of the mRNA cap acts as a molecular signature of "self" RNA, preventing its recognition and sequestration by IFIT1.[10][11] This allows cellular mRNAs to be translated efficiently even in the presence of an active antiviral response. Many viruses have evolved their own 2'-O-methyltransferases to modify their RNA caps, mimicking host mRNAs and thereby evading this arm of the innate immune system.[11][15]
Quantitative Data on the Impact of this compound
The functional consequences of 2'-O-methylation can be quantified through various experimental approaches. The following tables summarize key findings from the literature, highlighting the quantitative impact of this modification on mRNA stability and translation.
| Parameter | Cap 0 (m7GpppG) | Cap 1 (m7GpppGm) | Fold Change (Cap 1 vs. Cap 0) | Reference |
| Relative Translation Efficiency | Baseline | Increased | ~1.5 - 3.0 | [1] |
| mRNA Half-life | Shorter | Longer | Variable, but consistently increased | [8] |
| Resistance to DXO Decapping | Susceptible | Resistant | Significantly higher resistance | [5][6] |
Table 1: Impact of this compound on mRNA Translation and Stability.
| Protein | Binding Affinity to Cap 0 RNA | Binding Affinity to Cap 1 RNA | Effect of 2'-O-Methylation | Reference |
| IFIT1 | High | Low | Significantly reduces binding | [13][14] |
| eIF4E | High | High | No significant change | [5] |
Table 2: Differential Protein Binding to Cap 0 and Cap 1 Structures.
Key Signaling Pathways Involving this compound Recognition
The recognition of the 5' cap structure, and specifically the presence or absence of 2'-O-methylation, is a critical event in several innate immune signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.
Caption: IFIT1-mediated recognition of viral RNA lacking 2'-O-methylation.
Caption: RIG-I signaling pathway for antiviral response.[1][16][17][18]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of this compound in the mRNA 5' cap.
In Vitro Translation Assay of Capped mRNA
This assay measures the translational efficiency of mRNAs with different cap structures (Cap 0 vs. Cap 1).
Materials:
-
Rabbit reticulocyte lysate (commercially available)
-
In vitro transcribed and capped luciferase mRNA (Cap 0 and Cap 1 variants)
-
Amino acid mixture (minus methionine)
-
[35S]-Methionine
-
RNase inhibitor
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare translation reactions in RNase-free microcentrifuge tubes on ice. For each reaction, combine:
-
7 µL Rabbit reticulocyte lysate
-
1 µL Amino acid mixture (minus methionine)
-
1 µL [35S]-Methionine (for autoradiography) or non-radioactive methionine (for luciferase assay)
-
0.5 µL RNase inhibitor
-
1 µL of capped luciferase mRNA (e.g., 50 ng/µL)
-
Nuclease-free water to a final volume of 10 µL.
-
-
Incubate the reactions at 30°C for 60-90 minutes.
-
For Luciferase Assay:
-
Add 50 µL of luciferase assay reagent to each reaction.
-
Measure luminescence using a luminometer.
-
Calculate the relative light units (RLUs) for each cap variant.
-
-
For Autoradiography:
-
Stop the reactions by adding 2X SDS-PAGE loading buffer.
-
Denature the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Quantify the band corresponding to luciferase to determine the amount of protein synthesized.
-
mRNA Stability Assay Using Actinomycin D
This assay determines the half-life of mRNAs with different cap structures in cultured cells.[15][19][20]
Materials:
-
Cultured mammalian cells (e.g., HEK293T)
-
Plasmids encoding a reporter gene (e.g., GFP) with a 3' UTR containing elements that allow for the in vivo generation of either Cap 0 or Cap 1 structures.
-
Transfection reagent
-
Actinomycin D (transcription inhibitor)
-
TRIzol reagent for RNA extraction
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix and primers specific for the reporter gene and a stable housekeeping gene (e.g., GAPDH).
Procedure:
-
Seed cells in a multi-well plate and transfect them with the appropriate plasmids.
-
After 24-48 hours, treat the cells with Actinomycin D (e.g., 5 µg/mL) to block transcription. This is time point 0.
-
Harvest cells at various time points after Actinomycin D treatment (e.g., 0, 2, 4, 6, 8 hours).
-
Extract total RNA from the harvested cells using TRIzol reagent.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers for the reporter gene and the housekeeping gene.
-
Calculate the relative amount of the reporter mRNA at each time point, normalized to the housekeeping gene.
-
Plot the percentage of remaining mRNA versus time and fit the data to a one-phase decay curve to calculate the mRNA half-life.
Electrophoretic Mobility Shift Assay (EMSA) for RNA-Protein Interaction
This assay is used to study the binding of proteins like IFIT1 to RNA oligonucleotides with different cap structures.[10][11][21]
Materials:
-
Purified recombinant IFIT1 protein
-
Short RNA oligonucleotides (~20-30 nucleotides) with a 5' Cap 0 or Cap 1 structure, labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer
-
Loading dye (non-denaturing)
Procedure:
-
Prepare binding reactions in microcentrifuge tubes on ice. For each reaction, combine:
-
Binding buffer
-
A constant amount of labeled RNA probe
-
Increasing amounts of purified IFIT1 protein
-
Nuclease-free water to a final volume.
-
-
Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.
-
Add non-denaturing loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the complexes.
-
For Radioactive Probes:
-
Dry the gel and expose it to a phosphor screen.
-
Image the screen to visualize the free probe and the protein-RNA complexes (which will migrate slower).
-
-
For Fluorescent Probes:
-
Image the gel using a fluorescent gel imager.
-
-
The intensity of the shifted band (protein-RNA complex) relative to the free probe can be used to determine the binding affinity.
RT-qPCR to Detect 2'-O-Methylation
This method can be used to detect the presence of 2'-O-methylation at a specific site in an RNA molecule.[22][23] It relies on the principle that reverse transcriptase is inhibited by 2'-O-methylation at low dNTP concentrations.
Materials:
-
Total RNA sample
-
Reverse transcriptase
-
Random hexamers or gene-specific primers for reverse transcription
-
dNTPs at both high (standard) and low concentrations
-
qPCR master mix
-
Primers flanking the putative 2'-O-methylation site
Procedure:
-
Set up two reverse transcription reactions for each RNA sample:
-
Reaction 1 (High dNTPs): Use a standard concentration of dNTPs (e.g., 10 mM).
-
Reaction 2 (Low dNTPs): Use a low concentration of dNTPs (e.g., 2 µM).
-
-
Perform reverse transcription to synthesize cDNA.
-
Perform qPCR on the cDNA from both reactions using primers that amplify a region spanning the site of interest.
-
Calculate the Ct values for each reaction.
-
The presence of 2'-O-methylation will cause a significant increase in the Ct value (or no amplification) in the low dNTP reaction compared to the high dNTP reaction, as the reverse transcriptase will stall at the modified nucleotide. The difference in Ct values (ΔCt) between the low and high dNTP conditions can be used to quantify the level of methylation.
Conclusion and Future Directions
The this compound modification at the 5' cap of mRNA is a critical regulator of gene expression and a key player in the innate immune response. Its role in enhancing mRNA stability and translation efficiency, and most importantly, in marking cellular mRNA as "self" to avoid immune detection, underscores its significance in cellular homeostasis and in the host-pathogen arms race.
For drug development professionals, understanding the function of this compound is paramount for the design of effective and safe mRNA-based therapeutics and vaccines. Ensuring the presence of a Cap 1 structure is essential to maximize protein expression and minimize the immunogenicity of synthetic mRNAs.
Future research will likely focus on further elucidating the cell-type-specific effects of cap modifications, the interplay between different cap modifications, and the development of novel strategies to modulate cap methylation for therapeutic purposes. The intricate world of the mRNA cap continues to be a fertile ground for discovery, with the potential to unlock new avenues for treating a wide range of diseases.
References
- 1. RIG-I in RNA virus recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IFIT1: A dual sensor and effector molecule that detects non-2′-O methylated viral RNA and inhibits its translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of RNA Recognition and Activation by Innate Immune Receptor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO | PLOS One [journals.plos.org]
- 7. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Messenger RNA turnover and their half-live [biosyn.com]
- 10. Analysis of RNA-protein Interactions Using Electrophoretic Mobility Shift Assay (Gel Shift Assay) [en.bio-protocol.org]
- 11. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of RNA-protein Interactions Using Electrophoretic Mobility Shift Assay (Gel Shift Assay) [bio-protocol.org]
- 15. research.monash.edu [research.monash.edu]
- 16. Functions of the cytoplasmic RNA sensors RIG-I and MDA-5: Key regulators of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RIG-I recognizes metabolite-capped RNAs as signaling ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Actinomycin D Treatment for mRNA Stability Assay [bio-protocol.org]
- 21. Electrophoretic mobility shift assay for characterizing RNA-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assessing 2′-O-Methylation of mRNA Using Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 23. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
Topic: How 2'-O-Methylguanosine Contributes to Immune Evasion by Self-RNA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The innate immune system has evolved sophisticated mechanisms to distinguish self from non-self nucleic acids, preventing autoimmune reactions while maintaining robust antiviral defenses. A key element in this discrimination process is the post-transcriptional modification of RNA. 2'-O-methylation (Nm), particularly of guanosine, serves as a molecular signature of "self," effectively preventing the activation of several key innate immune sensors. This modification allows host RNA to evade detection by cytosolic RIG-I-like receptors (RLRs) such as RIG-I and MDA5, and endosomal Toll-like receptors (TLRs) like TLR7 and TLR8. This technical guide provides an in-depth examination of the molecular mechanisms by which 2'-O-methylguanosine and other 2'-O-methylations facilitate immune evasion, presents quantitative data on receptor interactions, details relevant experimental protocols, and illustrates the key signaling pathways involved.
Mechanisms of Immune Evasion by 2'-O-Methylation
The presence of a methyl group at the 2' hydroxyl position of the ribose sugar on a nucleotide, known as 2'-O-methylation, is a critical modification found in the mRNA and tRNA of higher eukaryotes.[1][2][3] This modification acts as a crucial checkpoint for the innate immune system, preventing the misrecognition of self-RNA as foreign or dangerous. The evasion mechanism operates through direct interference with the binding and activation of several pattern recognition receptors (PRRs).
Evasion of RIG-I Sensing
Retinoic Acid Inducible Gene-I (RIG-I) is a primary cytosolic sensor for viral RNA, recognizing double-stranded RNA (dsRNA) bearing a 5'-triphosphate (5'ppp).[2][4] Host mRNAs are protected from RIG-I recognition by a 5' cap structure. This cap can be a simple 7-methylguanosine (m7G), known as Cap-0, or it can have additional 2'-O-methylation on the first nucleotide (Cap-1) and second nucleotide (Cap-2).[2][5]
While RIG-I can bind to and be activated by Cap-0 dsRNA with an affinity similar to that of 5'ppp dsRNA, the presence of a 2'-O-methyl group (Cap-1) abrogates this activation.[2][6] Structural studies have revealed that the 2'-O-methyl group on the first nucleotide of a Cap-1 RNA sterically clashes with the Histidine 830 (H830) residue within the RIG-I RNA-binding domain.[2][6] This clash prevents the stable binding required for RIG-I's conformational change and subsequent activation of its ATPase activity and downstream signaling.[2][6][7] The synergy between the m7G cap and 2'-O-methylation dramatically weakens the RNA's affinity for RIG-I.[6] A single mutation in this critical sensor residue (H830A) is sufficient to restore high-affinity binding and signaling activity in response to 2'-O-methylated dsRNAs.[6][8]
References
- 1. 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for m7G recognition and 2′-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for m7G recognition and 2'-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. semanticscholar.org [semanticscholar.org]
Unveiling the Epitranscriptomic Roles of 2'-O-Methylguanosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epitranscriptome, a layer of chemical modifications on RNA, is emerging as a critical regulator of gene expression. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, is one of the most common. This modification can occur on any nucleotide, and when present on guanosine, it is termed 2'-O-Methylguanosine (Gm). Found in messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), Gm plays a pivotal role in fine-tuning RNA structure, stability, and function.[1][2] Dysregulation of Gm levels has been implicated in various human diseases, making it a molecule of significant interest for therapeutic development. This technical guide provides an in-depth exploration of the functions of Gm, detailed experimental protocols for its study, and quantitative data to support future research and drug discovery efforts.
Core Functions of this compound Across RNA Species
This compound exerts its influence on a wide array of cellular processes by modulating the properties of different RNA molecules. Its functions range from influencing the innate immune response to fine-tuning the intricate machinery of protein synthesis.
Transfer RNA (tRNA): A Sentinel Against Autoimmunity
A key function of Gm in tRNA is its role in self versus non-self RNA discrimination by the innate immune system. Specifically, the presence of Gm at position 18 (Gm18) in the D-loop of certain tRNAs acts as a potent antagonist for Toll-like receptors 7 and 8 (TLR7 and TLR8).[3][4] These endosomal receptors are designed to recognize single-stranded RNA (ssRNA), a hallmark of viral infections. However, they can also be activated by self-RNA, leading to autoimmune responses. Gm18-containing tRNA fragments, as short as three bases, can bind to a distinct site on TLR7 and TLR8, preventing the activation of downstream signaling pathways by immunostimulatory RNAs.[4][5] This antagonistic activity is crucial for preventing the immune system from attacking the body's own RNA molecules.[4]
Messenger RNA (mRNA): A Regulator of Translational Fidelity and Efficiency
Within the coding sequence of mRNA, 2'-O-methylation can act as a regulatory checkpoint during translation. The presence of a 2'-O-methyl group on a nucleotide within a codon can sterically hinder the interaction between the mRNA and the decoding center of the ribosome.[6][7] This interference can slow down or stall the ribosome, leading to a decrease in the overall rate of protein synthesis for that particular transcript.[6][8] While much of the research has focused on 2'-O-methylation in general, these findings suggest that the presence of Gm within specific codons could modulate the translation efficiency of certain mRNAs, thereby providing a mechanism for post-transcriptional gene regulation.
Ribosomal RNA (rRNA): A Cornerstone of Ribosome Biogenesis and Function
Ribosomal RNA is heavily decorated with 2'-O-methylations, which are crucial for the proper folding, assembly, and function of the ribosome.[1][9] These modifications are often clustered in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding site.[1] While the specific roles of many individual Gm modifications in rRNA are still under investigation, it is clear that the overall pattern of 2'-O-methylation is critical for ribosome biogenesis and translational fidelity.[9] Alterations in rRNA 2'-O-methylation patterns have been linked to various diseases, highlighting the importance of this modification in maintaining cellular homeostasis.[9]
Quantitative Data on this compound Functions
The following tables summarize the available quantitative data on the functional impact of this compound.
| RNA Type | Modification | Position | Organism/System | Quantitative Effect | Reference(s) |
| tRNA | Gm | 18 | Human PBMCs | Complete inhibition of IFN-α secretion induced by bacterial RNA. | [3] |
| tRNA | Gm-containing 3-base fragments | N/A | In vitro | Potent antagonism of TLR7 and TLR8 signaling. | [4][5] |
| mRNA | 2'-O-Me (general) | Codon | In vitro translation | Prolongs the time between initial tRNA binding and accommodation, leading to ribosomal stalling. | [7] |
| tRNA | Gm | 34 | Human HEK293T cells | Knockout of the responsible methyltransferase (ftsj1) leads to decreased translation efficiency of UUU codons. | [10] |
Experimental Protocols
This section provides detailed methodologies for the detection, quantification, and functional analysis of this compound.
Detection and Quantification of this compound
RiboMethSeq is a high-throughput sequencing method that identifies 2'-O-methylated nucleotides based on their ability to protect the adjacent phosphodiester bond from alkaline hydrolysis.[11][12][13]
Materials:
-
Total RNA
-
Alkaline hydrolysis buffer (e.g., 50 mM sodium bicarbonate, pH 9.2)
-
T4 Polynucleotide Kinase (PNK)
-
T4 RNA Ligase 1 and 2
-
Reverse Transcriptase
-
PCR amplification reagents
-
Adapters for sequencing
-
Illumina sequencing platform
Procedure:
-
RNA Fragmentation: Partially hydrolyze total RNA in alkaline buffer at 95°C. The incubation time needs to be optimized depending on the RNA source.[14]
-
End Repair: Dephosphorylate the 3' ends and phosphorylate the 5' ends of the RNA fragments using T4 PNK.
-
Adapter Ligation: Ligate adapters to the 3' and 5' ends of the RNA fragments using T4 RNA Ligase 2 and T4 RNA Ligase 1, respectively.
-
Reverse Transcription and PCR: Reverse transcribe the ligated fragments into cDNA and amplify the library by PCR.
-
Sequencing: Sequence the library on an Illumina platform.
-
Data Analysis: Align the sequencing reads to the reference transcriptome. 2'-O-methylated sites are identified as positions with a significant drop in the number of 5' and 3' ends of the sequencing reads, as the modification protects the adjacent bond from cleavage.[11][15]
Primer extension analysis can be used to detect 2'-O-methylation at a specific site, as the modification can cause a pause or stop in reverse transcription, especially at low dNTP concentrations.[1][9][16]
Materials:
-
Total RNA or purified RNA of interest
-
Radioactively or fluorescently labeled DNA primer specific to the target RNA, downstream of the putative Gm site
-
Reverse transcriptase (e.g., AMV or SuperScript)
-
dNTPs (high and low concentration stocks)
-
Denaturing polyacrylamide gel
Procedure:
-
Primer Annealing: Anneal the labeled primer to the RNA template.
-
Primer Extension: Perform two separate reverse transcription reactions: one with a high concentration of dNTPs and one with a low concentration of dNTPs.
-
Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder of the same RNA.
-
Analysis: A band that appears or is significantly enhanced in the low dNTP lane compared to the high dNTP lane, at a position corresponding to one nucleotide before the putative Gm site, indicates the presence of the modification.[9][17]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the absolute quantification of RNA modifications.[18]
Materials:
-
Purified RNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
-
Stable isotope-labeled Gm standard (for absolute quantification)
Procedure:
-
RNA Digestion: Digest the purified RNA to single nucleosides using nuclease P1 and bacterial alkaline phosphatase.[18]
-
LC Separation: Separate the nucleosides using liquid chromatography.
-
MS/MS Analysis: Analyze the eluting nucleosides by tandem mass spectrometry. The amount of Gm can be quantified by comparing its signal to that of a known amount of a stable isotope-labeled Gm internal standard.[19]
Functional Analysis of this compound
To study the functional effects of Gm at specific positions, in vitro transcription can be used to generate RNA molecules containing the modification.
Materials:
-
Linearized DNA template containing a T7, T3, or SP6 promoter
-
RNA polymerase (T7, T3, or SP6)
-
NTPs (ATP, CTP, UTP)
-
GTP
-
This compound triphosphate (GmTP)
-
Transcription buffer
Procedure:
-
Transcription Reaction Setup: Set up the in vitro transcription reaction with the DNA template, RNA polymerase, transcription buffer, ATP, CTP, UTP, and a defined ratio of GTP to GmTP to achieve the desired incorporation level.[2][12]
-
Incubation: Incubate the reaction at 37°C for several hours.
-
DNase Treatment: Remove the DNA template by treating the reaction with DNase.
-
RNA Purification: Purify the transcribed RNA using standard methods (e.g., phenol-chloroform extraction and ethanol precipitation or column-based purification).[2]
The impact of Gm on translation can be assessed using an in vitro translation system.
Materials:
-
In vitro transcribed control and Gm-modified mRNAs
-
In vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract)
-
Amino acid mixture (with or without a labeled amino acid like 35S-methionine)
Procedure:
-
Translation Reaction: Add the in vitro transcribed mRNA to the in vitro translation lysate along with the amino acid mixture.[8][20]
-
Incubation: Incubate the reaction at the recommended temperature (e.g., 30°C or 37°C) for a specified time.
-
Analysis of Protein Product: Analyze the synthesized protein by SDS-PAGE and autoradiography (if a labeled amino acid was used) or by Western blotting with an antibody specific to the protein product. The amount of protein produced from the Gm-modified mRNA can be compared to that from the unmodified control mRNA to determine the effect of the modification on translation efficiency.[20]
This assay is used to determine the enzymatic activity of FTSJ1 (the human homolog of yeast Trm7), a methyltransferase responsible for Gm formation in tRNA.[5][14]
Materials:
-
Purified recombinant FTSJ1 and its cofactor WDR6
-
Hypomodified tRNA substrate (e.g., from an ftsj1 knockout cell line)
-
S-adenosyl-L-methionine (SAM)
-
Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
Procedure:
-
Reaction Setup: Combine the purified FTSJ1/WDR6 complex, the hypomodified tRNA substrate, and SAM in the reaction buffer.[5]
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
RNA Purification: Stop the reaction and purify the tRNA.
-
Analysis of Methylation: Analyze the methylation status of the tRNA using LC-MS/MS or primer extension to determine the extent of Gm formation.[14]
Signaling Pathways and Molecular Interactions
TLR7/8 Antagonism by Gm-containing RNA
The antagonism of TLR7 and TLR8 by Gm-containing RNA fragments is a critical mechanism for preventing autoimmune responses to self-RNA. The signaling cascade is initiated upon binding of a ssRNA agonist to TLR7 or TLR8 in the endosome. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK kinases (IRAK1 and IRAK4). The activated IRAK complex then associates with TRAF6, leading to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, as well as the activation of interferon regulatory factors (IRFs) like IRF5 and IRF7.[3][4][21] This results in the production of pro-inflammatory cytokines and type I interferons. Gm-containing RNA fragments bind to TLR7/8 and prevent this entire cascade from being initiated.
Caption: TLR7/8 signaling pathway and its antagonism by Gm-RNA.
Experimental Workflow for Gm Detection and Functional Analysis
The study of Gm's epitranscriptomic functions typically involves a multi-step process, from the identification of Gm sites to the characterization of their functional consequences.
Caption: Experimental workflow for studying Gm functions.
Conclusion and Future Directions
This compound is a multifaceted epitranscriptomic mark with profound implications for RNA biology and human health. Its roles in modulating the innate immune response, regulating translation, and ensuring ribosome integrity underscore its importance as a key player in gene expression. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further unravel the complexities of Gm's functions.
Future research should focus on identifying the complete "Gm-ome" across different cell types and disease states, elucidating the specific substrate recognition motifs of Gm methyltransferases like FTSJ1 and FTSJ3, and developing small molecule modulators of these enzymes for therapeutic purposes. A deeper understanding of the epitranscriptomic functions of this compound holds the promise of novel diagnostic and therapeutic strategies for a range of human diseases.
References
- 1. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro 2′-O-methylation assay [bio-protocol.org]
- 6. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the consequences of mRNA modifications on protein synthesis using in vitro translation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. [PDF] Illumina-based RiboMethSeq approach for mapping of 2′-O-Me residues in RNA | Semantic Scholar [semanticscholar.org]
- 13. Loss of Ftsj1 perturbs codon-specific translation efficiency in the brain and is associated with X-linked intellectual disability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. FTSJ3 | Abcam [abcam.com]
- 17. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 21. TLR Signaling Pathway | Thermo Fisher Scientific - IN [thermofisher.com]
An In-depth Technical Guide to Enzymes Catalyzing 2'-O-methylation of Guanosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key enzymes responsible for the 2'-O-methylation of guanosine residues in RNA. It details their biochemical properties, the signaling pathways they influence, and methodologies for their study.
Core Enzymes in Guanosine 2'-O-methylation
The 2'-O-methylation of guanosine, a critical modification in RNA metabolism, is primarily catalyzed by a class of enzymes known as 2'-O-methyltransferases (2'-O-MTases). In humans, two prominent enzymes responsible for this modification on different RNA species are Cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1 (CMTR1) and FtsJ RNA 2'-O-methyltransferase 3 (FTSJ3).
-
CMTR1 (Cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1): This enzyme is responsible for the methylation of the first transcribed nucleotide of an mRNA molecule, forming the "cap1" structure (m7GpppNm). This modification is crucial for mRNA stability, translation efficiency, and for distinguishing "self" from "non-self" RNA to avoid an innate immune response. CMTR1 displays a preference for cap0 transcripts (m7GpppN) and its activity appears to be sequence-independent.
-
FTSJ3 (FtsJ RNA 2'-O-methyltransferase 3): FTSJ3 is a nucleolar protein involved in the processing of ribosomal RNA (rRNA). It has also been identified as a key factor in viral immune evasion. For instance, HIV-1 recruits FTSJ3 to catalyze 2'-O-methylation on its viral RNA, which helps it to avoid detection by the host's innate immune sensors. While FTSJ3 acts on rRNA and viral RNA, it has shown a preference for adenosine residues in the context of HIV-1 RNA.
Quantitative Enzyme Data
Currently, detailed kinetic parameters (Km and kcat) for human CMTR1 and FTSJ3 specifically with guanosine-containing RNA substrates are not extensively reported in publicly available literature. The characterization of these enzymes is an active area of research. The following table summarizes the available qualitative information regarding their substrate preferences.
| Enzyme | Primary RNA Substrate(s) | Known Substrate Preference |
| CMTR1 | mRNA | m7GpppN-capped RNA (cap0) |
| FTSJ3 | rRNA, viral RNA (e.g., HIV-1) | Internally on RNA; preference for adenosine in HIV-1 RNA |
Signaling Pathways Modulated by 2'-O-methylation
The 2'-O-methylation status of RNA is a critical determinant in the activation of innate immune signaling pathways, particularly those involving the RIG-I-like receptors (RLRs), RIG-I and MDA5. These cytosolic sensors detect viral RNA and trigger an antiviral response, leading to the production of type I interferons.
RIG-I Signaling Pathway
RIG-I (Retinoic acid-inducible gene I) is activated by short double-stranded RNA (dsRNA) or single-stranded RNA (ssRNA) bearing a 5'-triphosphate (5'-ppp). The absence of a 2'-O-methylation on the 5'-terminal nucleotide is a key feature for RIG-I recognition.
A Technical Guide to 2'-O-Methylguanosine (Gm) Sites: Databases, Resources, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2'-O-Methylguanosine (Gm), a prevalent RNA modification. It details the databases and resources available for identifying Gm sites across different organisms, presents quantitative data on their occurrence, and outlines detailed experimental protocols for their detection and analysis. Furthermore, this guide explores the functional roles of Gm in cellular processes, offering insights for researchers in basic science and drug development.
Databases and Resources for this compound Sites
Researchers can leverage several key databases to explore the landscape of this compound modifications. These resources provide curated information on the location and context of Gm sites in various RNA molecules and organisms.
-
RMBase v3.0: An encyclopedia of RNA modifications that integrates data from high-throughput sequencing studies. It provides comprehensive information on various RNA modifications, including 2'-O-methylation, across numerous species. The database offers tools for visualizing modification sites in a genomic context and exploring their potential functional implications.[1][2][3][4]
-
MODOMICS: A database of RNA modification pathways that contains detailed information on the chemical structures of modified nucleosides, their biosynthetic pathways, and the enzymes involved.[5][6][7][8][9][10][11] It is a valuable resource for understanding the biochemical context of Gm modifications.
Quantitative Analysis of this compound Sites
The abundance or stoichiometry of Gm at specific sites can vary between different cell types, developmental stages, and environmental conditions. This dynamic nature suggests a regulatory role for this modification. The following tables summarize known quantitative data for Gm sites in different organisms and RNA types.
Table 1: Known this compound (Gm) Sites in Human Ribosomal RNA (rRNA)
| rRNA Subunit | Position | Stoichiometry/Notes | Reference |
| 18S | Gm562 | - | [12] |
| 18S | Gm1311 | - | [12] |
| 28S | Gm1448 | - | [13] |
| 28S | Gm2922 | Analogous to yeast Gm2922, essential for ribosome biogenesis. | [14] |
| 28S | Gm4499 | SnoRNA-guided methylation. | [14] |
Table 2: Known this compound (Gm) Sites in Saccharomyces cerevisiae RNA
| RNA Type | Position | Stoichiometry/Notes | Reference |
| tRNA-Phe | Gm34 | - | [15] |
| rRNA (25S) | Gm2922 | Introduced by Spb1p; a late event in ribosome biogenesis. | [14] |
| various tRNAs | Gm18 | Dynamically regulated under stress conditions. | [1] |
Table 3: Known this compound (Gm) Sites in Other Organisms
| Organism | RNA Type | Position | Stoichiometry/Notes | Reference | | :--- | :--- | :--- | :--- | | Arabidopsis thaliana | rRNA (25S) | Gm2912 | Mapped with a known snoRNA guide. |[16][17] | | Escherichia coli | tRNA | Gm18 | Present in 12 out of 35 tRNAs. |[1] | | Thermus thermophilus | tRNA | Gm19 | Content increases at higher growth temperatures. |[18] |
Functional Roles of this compound
This compound plays a crucial role in various cellular processes by influencing RNA structure, stability, and interactions with other molecules. The diagrams below illustrate some of the key pathways and logical relationships involving Gm.
This compound within an mRNA codon can sterically hinder the interaction between the codon-anticodon helix and the monitoring bases of the ribosomal RNA (G530, A1492, and A1493).[6][19][20][21] This interference inhibits the GTP hydrolysis by elongation factor Tu (EF-Tu), which is a critical step for the accommodation of the aminoacyl-tRNA in the A-site of the ribosome.[19] Consequently, this leads to the rejection of the cognate aminoacyl-tRNA and results in translation stalling.[6][19]
During ribosome biogenesis, 2'-O-methylation of ribosomal RNA is a crucial step. This modification is primarily guided by C/D box small nucleolar RNAs (snoRNAs) which form a ribonucleoprotein complex (snoRNP) with several proteins, including the methyltransferase Fibrillarin.[22] The Gm modification contributes to the correct folding and stability of the rRNA structure, which is essential for the proper assembly of the ribosomal subunits and the formation of a mature, functional ribosome.[14][23]
Experimental Protocols for the Identification and Quantification of this compound
Several experimental techniques are available for the detection and quantification of Gm sites in RNA. The choice of method depends on the specific research question, the required resolution, and the available resources.
RiboMethSeq: High-Throughput Sequencing of 2'-O-Methylation Sites
RiboMethSeq is a high-throughput method for the genome-wide mapping and quantification of 2'-O-methylation sites, particularly in abundant RNAs like rRNA and tRNA.[24][25] The principle of this method is based on the fact that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is partially resistant to alkaline hydrolysis.
Experimental Workflow:
-
RNA Isolation: Isolate total RNA from the sample of interest using a standard protocol, ensuring high quality and integrity.
-
Alkaline Fragmentation: Partially hydrolyze the RNA using an alkaline buffer (e.g., sodium bicarbonate) at high temperature. This generates a library of RNA fragments of various lengths.
-
Library Preparation:
-
End-repair the RNA fragments to generate 5'-phosphate and 3'-hydroxyl termini.
-
Ligate adapters to the 3' and 5' ends of the RNA fragments.
-
Reverse transcribe the ligated fragments into cDNA.
-
Amplify the cDNA library by PCR.
-
-
High-Throughput Sequencing: Sequence the prepared library on a next-generation sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the reference transcriptome.
-
Count the number of reads starting at each nucleotide position.
-
Calculate a "methylation score" for each position based on the relative depletion of read starts immediately downstream of a potential modification site. A significant drop in read starts indicates the presence of a 2'-O-methylation.[26][27][28][29]
-
References
- 1. Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Modification Database, RMBase v2.0: deciphering the map of RNA modifications from epitranscriptome sequencing data (Pseudo-seq, Ψ-seq, CeU-seq, Aza-IP, MeRIP-seq, m6A-seq, RiboMeth-seq, m1A-seq). [rna.sysu.edu.cn]
- 3. academic.oup.com [academic.oup.com]
- 4. RMBase v3.0: Decipher the Landscape, Mechanism and Function of RNA Modifications by Integrating Multi-dimensional High-throughput Sequencing Data. [bioinformaticsscience.cn]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Modomics - A Database of RNA Modifications [genesilico.pl]
- 8. Modomics - A Database of RNA Modifications [genesilico.pl]
- 9. Modomics - A Database of RNA Modifications [genesilico.pl]
- 10. Modomics - A Database of RNA Modifications [genesilico.pl]
- 11. Modomics - A Database of RNA Modifications [genesilico.pl]
- 12. Profiling of 2′-O-Me in human rRNA reveals a subset of fractionally modified positions and provides evidence for ribosome heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Methylation of Ribosomal RNA: A Mitochondrial Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Arabidopsis 2′-O-Ribose-Methylation and Pseudouridylation Landscape of rRNA in Comparison to Human and Yeast [frontiersin.org]
- 17. The Arabidopsis 2′-O-Ribose-Methylation and Pseudouridylation Landscape of rRNA in Comparison to Human and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GitHub - canceromics/MeRIPseqPipe: MeRIPseqPipe:An integrated analysis pipeline for MeRIP-seq data based on Nextflow. [github.com]
- 21. 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation [inis.iaea.org]
- 22. Mapping rRNA 2’-O-methylations and identification of C/D snoRNAs in Arabidopsis thaliana plants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Bacterial tRNA 2'-O-methylation is dynamically regulated under stress conditions and modulates innate immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Methodological & Application
High-Throughput Methods for Transcriptome-Wide Mapping of 2'-O-Methylguanosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the transcriptome-wide mapping of 2'-O-Methylguanosine (Gm), a crucial RNA modification involved in various cellular processes. The following sections describe the principles, methodologies, and data analysis workflows for three prominent high-throughput sequencing techniques: Nm-seq, 2OMe-seq, and RiboMeth-seq.
Introduction to this compound (Gm)
2'-O-methylation (Nm) is a post-transcriptional modification where a methyl group is added to the 2'-hydroxyl group of the ribose moiety of a nucleotide.[1] When this modification occurs on a guanosine residue, it is termed this compound (Gm). This modification is widespread across various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[2][3] The addition of a methyl group at the 2' position enhances the hydrophobicity of the nucleotide, provides protection against nuclease degradation, and stabilizes RNA helices.[2][3]
In eukaryotes, the site-specific deposition of 2'-O-methylation is primarily guided by C/D box small nucleolar RNAs (snoRNAs) within a ribonucleoprotein complex (snoRNP). This complex contains the methyltransferase Fibrillarin (FBL), which catalyzes the transfer of a methyl group from S-adenosyl-methionine (SAM) to the target nucleotide.[4][5] The snoRNA provides specificity by base-pairing with the target RNA, positioning Fibrillarin to modify a specific nucleotide.[4][5]
The accurate mapping of Gm sites across the transcriptome is essential for understanding its role in gene expression regulation, ribosome biogenesis, and disease. The following high-throughput methods enable the precise identification and, in some cases, quantification of Gm at a transcriptome-wide scale.
High-Throughput Mapping Methodologies
Several sequencing-based methods have been developed for the transcriptome-wide mapping of 2'-O-methylation. These methods leverage the unique chemical properties of the 2'-O-methylated nucleotide to identify its location.
Nm-seq: Mapping by Periodate Oxidation and Ligation
Nm-seq is a sensitive method that leverages the differential reactivity of 2'-O-methylated and 2'-hydroxylated nucleosides to periodate oxidation to map Nm sites with base precision.[2] The core principle of Nm-seq involves the iterative removal of 2'-unmodified nucleotides from the 3'-end of RNA fragments until a 2'-O-methylated nucleotide, which is resistant to oxidation, is encountered.[2]
Experimental Workflow:
The experimental workflow of Nm-seq involves a series of enzymatic and chemical reactions to enrich for RNA fragments ending with a 2'-O-methylated nucleotide.
Protocol for Nm-seq:
A detailed, step-by-step protocol for Nm-seq is provided in the supplementary materials of Dai et al., 2017.[3] The key steps include:
-
RNA Fragmentation: Total RNA is fragmented to an appropriate size.
-
Iterative Oxidation-Elimination-Dephosphorylation (OED) Cycles:
-
Oxidation: RNA fragments are treated with sodium periodate (NaIO₄), which oxidizes the 3'-terminal ribose of 2'-unmodified nucleotides.
-
β-Elimination: The oxidized ribose is removed by β-elimination.
-
Dephosphorylation: The resulting 3'-phosphate is removed by a phosphatase.
-
These cycles are repeated to progressively shorten the RNA fragments from the 3'-end until a 2'-O-methylated nucleotide is reached, which halts the process.[2]
-
-
Blocking of 3'-OH ends: Remaining fragments with a 3'-hydroxyl group are blocked to prevent their ligation in the next step.
-
3' Adapter Ligation: A sequencing adapter is ligated to the 3'-end of the enriched, Nm-terminated fragments.
-
Reverse Transcription and PCR Amplification: The ligated fragments are reverse transcribed and amplified to generate a sequencing library.
-
High-Throughput Sequencing: The library is sequenced using an Illumina platform.
Data Analysis Workflow:
-
Adapter and Quality Trimming: Raw sequencing reads are trimmed to remove adapter sequences and low-quality bases.[2]
-
Alignment: Trimmed reads are aligned to a reference genome or transcriptome.
-
Peak Calling: The 3'-ends of the aligned reads are analyzed to identify positions with a significant accumulation of read stops, which correspond to the Nm sites.[3]
-
Annotation: The identified Nm sites are annotated to specific genes and genomic features.
2OMe-seq: Mapping by Reverse Transcription Pausing
2OMe-seq is a method that identifies 2'-O-methylated sites by inducing reverse transcriptase (RT) pausing one nucleotide downstream of the modification under low dNTP concentrations.[6] The presence of the methyl group on the ribose sterically hinders the progression of the reverse transcriptase, leading to a stall in cDNA synthesis.
Experimental Workflow:
The 2OMe-seq workflow is characterized by parallel reverse transcription reactions under different dNTP concentrations.
Protocol for 2OMe-seq:
-
RNA Preparation: High-quality total RNA is used as the starting material.
-
Reverse Transcription: Two parallel reverse transcription reactions are performed using random hexamers coupled to a 3' sequencing adapter:
-
Low dNTP concentration: This condition promotes RT pausing at 2'-O-methylated sites.
-
High dNTP concentration: This serves as a control where RT can read through most modifications.[6]
-
-
cDNA Purification: The resulting cDNAs from both reactions are purified.
-
5' Adapter Ligation: A 5' sequencing adapter is ligated to the purified cDNAs.
-
PCR Amplification: Sequencing indexes are introduced during PCR amplification.
-
High-Throughput Sequencing: The libraries are sequenced on an Illumina platform.
Data Analysis Workflow:
-
Data Preprocessing: Raw reads are processed to remove adapters and low-quality sequences.
-
Alignment: Reads are aligned to the reference genome or transcriptome.
-
RT Stop Calculation: The 5'-ends of the aligned reads, which correspond to the RT stop sites, are counted for each position in the genome for both low and high dNTP libraries.
-
Identification of Nm Sites: Positions showing a significantly higher number of RT stops in the low dNTP library compared to the high dNTP library are identified as putative 2'-O-methylation sites.
RiboMeth-seq: Mapping by Alkaline Hydrolysis
RiboMeth-seq is based on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is protected from alkaline hydrolysis.[2] This resistance to cleavage results in a depletion of sequencing read starts at the position immediately following a 2'-O-methylated site.
Experimental Workflow:
The RiboMeth-seq workflow relies on the differential fragmentation of RNA followed by library construction and deep sequencing.
Protocol for RiboMeth-seq:
A detailed protocol for RiboMeth-seq can be found in publications by Marchand et al.[2] and Pichot et al.[7] The main steps are:
-
Alkaline Hydrolysis: Total RNA is subjected to random fragmentation under alkaline conditions (e.g., pH 9.3 at 96°C).[7]
-
End Repair: The RNA fragments undergo a two-step end-repair process: 3'-dephosphorylation and 5'-phosphorylation.[7]
-
Adapter Ligation: Sequencing adapters are ligated to both the 3' and 5' ends of the RNA fragments.
-
Reverse Transcription and PCR Amplification: The adapter-ligated fragments are reverse transcribed and amplified to create a sequencing library.
-
High-Throughput Sequencing: The library is sequenced using an Illumina platform.
Data Analysis Workflow:
-
Data Preprocessing: Adapter sequences are trimmed from the raw sequencing reads.
-
Alignment: Reads are aligned to a reference genome or transcriptome.
-
Coverage Analysis: The number of reads starting (5'-ends) and ending (3'-ends) at each nucleotide position is counted.
-
Scoring and Nm Site Identification: A score is calculated for each position based on the relative depletion of read starts at the N+1 position compared to the surrounding nucleotides. Positions with a score above a certain threshold are identified as 2'-O-methylated.[7]
Quantitative Data Summary
The performance of these high-throughput methods can be compared based on several key metrics. The following tables summarize the available quantitative data for each method.
Table 1: Comparison of High-Throughput 2'-O-Methylation Mapping Methods
| Feature | Nm-seq | 2OMe-seq | RiboMeth-seq |
| Principle | Resistance to periodate oxidation[2] | Reverse transcriptase pausing[6] | Resistance to alkaline hydrolysis[2] |
| Resolution | Single nucleotide[2] | Single nucleotide[6] | Single nucleotide[7] |
| Quantitative | No (enrichment-based)[3] | Semi-quantitative[6] | Quantitative[7] |
| Sensitivity | High[2] | Moderate | Moderate to High[5] |
| Specificity | High | High | Moderate (can have false positives from RNA structure)[8] |
| Input RNA | ~10 µg total RNA[3] | Not specified, likely µg range | As low as 1 ng total RNA[5] |
Table 2: Performance Metrics on Known rRNA Sites
| Method | Cell Line | Known Sites | Sites Detected (%) | Reference |
| Nm-seq | HeLa | 106 (18S & 28S) | Excellent overlap | [3] |
| 2OMe-seq | HeLa | Majority of annotated sites | High recovery | [6] |
| RiboMeth-seq | HeLa | >60 | High (MCC up to 0.79) | [2] |
Note: Direct comparative studies providing side-by-side quantitative data for all three methods are limited. The data presented is synthesized from individual studies.
Signaling Pathway: snoRNA-guided 2'-O-Methylation
The majority of 2'-O-methylation events in eukaryotic rRNA and snRNA are guided by C/D box snoRNAs. This process involves the assembly of a snoRNP complex that recognizes the target RNA and catalyzes the methylation reaction.
This diagram illustrates the assembly of the C/D box snoRNP complex, its recruitment to the target RNA via base pairing with the snoRNA, and the subsequent methylation of the target guanosine residue by Fibrillarin, using SAM as a methyl donor.[4][5]
Conclusion
The high-throughput methods described herein—Nm-seq, 2OMe-seq, and RiboMeth-seq—provide powerful tools for the transcriptome-wide mapping of this compound. Each method offers distinct advantages and is suited for different research questions. Nm-seq provides high sensitivity for the discovery of novel Gm sites, 2OMe-seq allows for semi-quantitative analysis of methylation levels, and RiboMeth-seq enables robust quantification of methylation stoichiometry. The choice of method will depend on the specific goals of the study, including the desired level of quantification, the amount of starting material, and the RNA species of interest. The detailed protocols and data analysis workflows provided in this document serve as a valuable resource for researchers and professionals in the fields of molecular biology, drug development, and epitranscriptomics.
References
- 1. Transcriptome-Wide Identification of 2′-O-Methylation Sites with RibOxi-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 3. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Illumina-based RiboMethSeq approach for mapping of 2′-O-Me residues in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution structure of eukaryotic Fibrillarin interacting with Nop56 amino-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Chemical Synthesis of 2'-O-Methylguanosine Phosphoramidites for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of 2'-O-methylated nucleosides into oligonucleotides has become a cornerstone of modern therapeutic and research applications. This modification, particularly at the guanosine residue, imparts desirable properties such as increased nuclease resistance, enhanced binding affinity to complementary RNA strands, and reduced immunogenicity.[1] These characteristics are critical for the development of antisense oligonucleotides, siRNAs, and other RNA-based therapeutics. The successful synthesis of high-quality 2'-O-methylated oligonucleotides is critically dependent on the purity and reactivity of the corresponding phosphoramidite building blocks.
This document provides detailed protocols for the chemical synthesis, purification, and quality control of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite, a commonly used building block for oligonucleotide synthesis. Additionally, it outlines the subsequent steps of oligonucleotide assembly, deprotection, and purification.
Data Presentation
Table 1: Summary of Quantitative Data for 2'-O-Methylguanosine Phosphoramidite Synthesis and Oligonucleotide Coupling
| Parameter | Value | Conditions/Notes | Reference |
| Phosphoramidite Synthesis | |||
| Phosphitylation Reaction Time | 1.5 hours | Using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite | [2] |
| Isolated Yield of Phosphoramidite | 86% | After chromatographic purification | [2] |
| Oligonucleotide Synthesis | |||
| Average Stepwise Coupling Yield | >99% | Using 2'-O-TOM-protected phosphoramidites | [3][4] |
| Coupling Time with DCI Activator | 3 minutes | Reduced from 6 minutes with 1H-tetrazole | [5] |
| Coupling Efficiency with isoC-derived Phosphoramidites | 99.5% | Standard automated synthesis protocol | [6] |
| Coupling Efficiency for (aU)10-T Oligonucleotide | 98.0% | With DCI activator | [5] |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine
This protocol outlines the initial steps of protecting the 5'-hydroxyl and the exocyclic amine of this compound.
Materials:
-
This compound
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Trimethylsilyl chloride (TMS-Cl)
-
Isobutyric anhydride
-
Ammonia solution
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Transient Protection: Co-evaporate this compound with anhydrous pyridine. Dissolve the residue in anhydrous pyridine and add TMS-Cl. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Acylation: Cool the reaction mixture in an ice bath and add isobutyric anhydride. Stir until the acylation is complete.
-
Deprotection of Silyl Groups: Quench the reaction with water and then add ammonia solution. Stir at room temperature to remove the silyl protecting groups.
-
DMT Protection: After workup, dissolve the N2-isobutyryl-2'-O-methylguanosine in anhydrous pyridine and add DMT-Cl. Stir at room temperature until the reaction is complete.
-
Purification: Quench the reaction with methanol. Evaporate the solvent and purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to yield 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine.
Protocol 2: Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-phosphoramidite
This protocol describes the phosphitylation of the protected nucleoside.
Materials:
-
5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane, Ethyl Acetate, and Triethylamine for chromatography
Procedure:
-
Phosphitylation Reaction: Dissolve the dried 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine in anhydrous DCM. Add DIPEA and then slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Stir the reaction under an inert atmosphere at room temperature for 1.5 hours or until completion as monitored by TLC.[2]
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate containing a small percentage of triethylamine.[3] The purified product should be stored under an inert atmosphere at a low temperature.
Protocol 3: Automated Solid-Phase Oligonucleotide Synthesis
This protocol provides a general overview of the steps involved in automated solid-phase synthesis of a 2'-O-methylated oligonucleotide.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-phosphoramidite and other required phosphoramidites (A, C, U)
-
Activator solution (e.g., 0.25 M 4,5-dicyanoimidazole (DCI) in acetonitrile)
-
Capping solution A (e.g., acetic anhydride in THF/lutidine)
-
Capping solution B (e.g., N-methylimidazole in THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
Procedure (performed on an automated DNA/RNA synthesizer):
-
Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using the deblocking solution. The released trityl cation is quantified to determine coupling efficiency.[7]
-
Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 3 minutes is recommended when using DCI as the activator.[5]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
Cycle Repetition: The four steps (deblocking, coupling, capping, and oxidation) are repeated for each subsequent monomer addition until the desired oligonucleotide sequence is assembled.[3]
Protocol 4: Cleavage and Deprotection of the Oligonucleotide
This protocol describes the final steps to release the synthesized oligonucleotide and remove all protecting groups.
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)
-
Tetrabutylammonium fluoride (TBAF) in THF (1M)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Size-exclusion chromatography columns (e.g., Sephadex G25)
Procedure:
-
Cleavage and Base Deprotection: The solid support is treated with AMA solution at room temperature to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate protecting groups and the N2-isobutyryl protecting group from the guanine base.
-
2'-O-Protecting Group Removal (if applicable): If a 2'-O-silyl protecting group like TBDMS was used, it is removed by treatment with TBAF in THF or TEA·3HF. For 2'-O-methyl modifications, this step is not necessary as the methyl group is stable.
-
Purification: The crude oligonucleotide solution is desalted using size-exclusion chromatography. Further purification can be achieved by HPLC or polyacrylamide gel electrophoresis (PAGE) depending on the length and purity requirements of the final product.
Mandatory Visualizations
Caption: Overall experimental workflow from phosphoramidite synthesis to purified oligonucleotide.
Caption: Logical relationships in the preparation of this compound phosphoramidite.
References
- 1. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]
- 2. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. m.planes.ffame.org [m.planes.ffame.org]
- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
How to use 2'-O-Methylguanosine to improve siRNA stability and reduce off-target effects.
For researchers, scientists, and drug development professionals, the therapeutic potential of small interfering RNA (siRNA) is often challenged by its inherent instability and potential for off-target effects. Chemical modifications are a key strategy to overcome these hurdles. Among these, the incorporation of 2'-O-Methylguanosine (2'-O-MeG) and other 2'-O-Methyl (2'-OMe) nucleotides into siRNA duplexes has emerged as a robust method to enhance serum stability and minimize unintended gene silencing.
These application notes provide a comprehensive overview and detailed protocols for utilizing 2'-O-Me modifications to improve the drug-like properties of siRNAs.
Introduction: The Role of 2'-O-Methyl Modifications
Unmodified siRNAs are susceptible to rapid degradation by nucleases present in biological fluids, limiting their therapeutic efficacy.[1][2] Furthermore, the guide strand of an siRNA can inadvertently bind to and silence unintended mRNA targets, a phenomenon known as off-target effects. This often occurs through a microRNA-like mechanism where the "seed region" (nucleotides 2-8) of the siRNA guide strand binds to partially complementary sequences in the 3' untranslated region (3' UTR) of other mRNAs.[3][4][5]
2'-O-Methyl (2'-OMe) modifications, where the hydroxyl group at the 2' position of the ribose sugar is replaced by a methoxy group, offer a powerful solution to both of these problems.[1][6]
Improving Stability: The 2'-OMe modification provides steric hindrance, protecting the phosphodiester backbone from nuclease cleavage.[7][8] This modification significantly increases the half-life of siRNAs in serum and other biological matrices.[9][10]
Reducing Off-Target Effects: Strategic placement of 2'-OMe modifications within the siRNA guide strand, particularly in the seed region (positions 2-5), can reduce off-target gene silencing.[3][4] This is achieved by modulating the binding affinity of the seed region. The modification can decrease the thermodynamic stability of base-pairing with off-target mRNAs, making the interaction less favorable while preserving on-target activity.[11]
Data Presentation: Quantitative Impact of 2'-O-Methyl Modifications
The following tables summarize the quantitative effects of 2'-O-Methyl modifications on siRNA stability and specificity, based on data from various studies.
Table 1: Effect of 2'-O-Methyl Modification on siRNA Stability in Serum
| siRNA Modification Status | Incubation Time (hours) | Percentage of Intact siRNA Remaining | Reference |
| Unmodified | 4 | <10% | [12] |
| 2'-O-Methyl Modified | 24 | >80% | [13][14] |
| Unmodified | 48 | Near complete degradation | [15] |
| 2'-O-Methyl Modified | 48 | Significant portion remains intact | [14] |
Table 2: Effect of 2'-O-Methyl Modification on Off-Target Gene Expression
| siRNA Modification | Target Gene | Off-Target Gene | Fold Change in Off-Target Expression (Compared to Control) | Reference |
| Unmodified | Target X | Off-Target A | 0.4 | [3][4] |
| 2'-OMe at positions 2-5 of guide strand | Target X | Off-Target A | 0.9 (closer to 1.0, indicating less silencing) | [3][4] |
| Unmodified | Target Y | Off-Target B | 0.3 | [3][4] |
| 2'-OMe at positions 2-5 of guide strand | Target Y | Off-Target B | 0.8 | [3][4] |
Experimental Protocols
Here we provide detailed protocols for the synthesis of 2'-O-MeG modified siRNAs and for assays to evaluate their stability and specificity.
Protocol for Synthesis of this compound Modified siRNAs
This protocol outlines the solid-phase synthesis of siRNAs incorporating this compound phosphoramidites.
Materials:
-
DNA/RNA synthesizer (e.g., MerMade 192 or ABI 394)
-
Controlled pore glass (CPG) solid support
-
Standard and this compound phosphoramidite monomers
-
Activator solution (e.g., Ethylthiotetrazole)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Capping reagents (e.g., Acetic anhydride and N-methylimidazole)
-
Deblocking solution (e.g., Dichloroacetic acid in toluene)
-
Cleavage and deprotection solution (e.g., Ammonium hydroxide/methylamine)
-
Desalting columns or HPLC system for purification
Procedure:
-
Sequence Design: Design the siRNA sequence, identifying the positions for 2'-O-MeG incorporation. For reducing off-target effects, consider modifying guanosine residues within positions 2-5 of the guide strand. For enhancing stability, modifications can be placed at various positions in both strands, often at sites susceptible to nuclease degradation.
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired siRNA sequence and modification positions. Install the appropriate phosphoramidite vials, including the 2'-O-MeG phosphoramidite.
-
Solid-Phase Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support.
-
Coupling: The next phosphoramidite in the sequence (standard or 2'-O-MeG) is activated and coupled to the 5'-hydroxyl of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Repeat: The cycle is repeated until the full-length oligonucleotide is synthesized.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and all protecting groups are removed by incubation in an appropriate deprotection solution.
-
Purification: The crude siRNA is purified using desalting columns or reverse-phase HPLC to remove truncated sequences and other impurities.
-
Quantification and Annealing: The concentration of the purified single strands is determined by UV spectrophotometry. Equimolar amounts of the sense and antisense strands are mixed, heated, and slowly cooled to facilitate duplex formation.
-
Quality Control: The final siRNA duplex can be analyzed by mass spectrometry and gel electrophoresis to confirm its identity and purity.
Protocol for In Vitro Serum Stability Assay
This protocol assesses the stability of siRNAs in the presence of serum nucleases.
Materials:
-
2'-O-MeG modified and unmodified control siRNAs
-
Fetal Bovine Serum (FBS) or Human Serum (HS)
-
Phosphate-Buffered Saline (PBS)
-
Incubator at 37°C
-
Polyacrylamide gel electrophoresis (PAGE) system or HPLC system
-
Gel loading buffer
-
Staining solution (e.g., SYBR Gold or Ethidium Bromide)
-
Gel imaging system
Procedure:
-
siRNA Preparation: Prepare solutions of both the 2'-O-MeG modified and unmodified siRNAs at a concentration of 20 µM in PBS.
-
Incubation with Serum: In separate microcentrifuge tubes, mix 5 µL of each siRNA solution with 45 µL of 90% FBS or HS (final siRNA concentration 2 µM, final serum concentration 81%).
-
Time Course: Incubate the tubes at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove a 10 µL aliquot from each reaction and immediately place it on dry ice or add an EDTA solution to a final concentration of 50 mM to stop nuclease activity.
-
Sample Preparation for Analysis: To each collected aliquot, add an equal volume of denaturing gel loading buffer.
-
PAGE Analysis:
-
Load the samples onto a 15-20% denaturing polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with a suitable nucleic acid stain.
-
Visualize the gel using an imaging system.
-
-
Data Analysis: Quantify the intensity of the band corresponding to the intact siRNA at each time point. The percentage of intact siRNA remaining is calculated relative to the 0-hour time point. Plot the percentage of intact siRNA versus time to determine the degradation kinetics and half-life.
-
HPLC Analysis (Alternative): Anion-exchange HPLC can also be used to separate and quantify the intact siRNA from its degradation products, providing a more quantitative measure of stability.[13]
Protocol for Dual-Luciferase Reporter Assay for Off-Target Effect Analysis
This assay quantitatively measures both on-target and off-target activity of an siRNA.[3][16][17]
Materials:
-
HeLa or other suitable mammalian cell line
-
24-well cell culture plates
-
Lipofectamine 2000 or other transfection reagent
-
2'-O-MeG modified and unmodified siRNAs
-
Control siRNA (non-targeting)
-
pGL3-Control vector (encoding Firefly luciferase, for normalization)
-
psiCHECK-1 vector (or similar) containing either:
-
A perfect match target sequence for the siRNA in the 3' UTR of the Renilla luciferase gene (for on-target analysis).
-
A sequence with complementarity to the seed region of the siRNA in the 3' UTR of the Renilla luciferase gene (for off-target analysis).
-
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed HeLa cells in 24-well plates at a density that will result in 70-90% confluency at the time of transfection (e.g., 1 x 10^5 cells/well).
-
Transfection:
-
For each well, prepare a transfection mix containing:
-
siRNA (at a final concentration range of 0.05 nM to 50 nM).
-
100 ng of the pGL3-Control vector.
-
10 ng of the appropriate psiCHECK-1 reporter vector (on-target or off-target).
-
Lipofectamine 2000 according to the manufacturer's protocol.
-
-
Incubate the transfection mix at room temperature for 20 minutes.
-
Add the transfection mix to the cells.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells once with PBS.
-
Add 100 µL of 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent II (for Firefly luciferase) and measure the luminescence.
-
Add 100 µL of Stop & Glo Reagent (for Renilla luciferase) and measure the luminescence.
-
-
Data Analysis:
-
Calculate the ratio of Renilla luciferase activity to Firefly luciferase activity for each sample.
-
Normalize the ratios for the test siRNAs to the ratio obtained for the non-targeting control siRNA.
-
A decrease in the normalized ratio indicates silencing. Compare the silencing of the off-target reporter by the unmodified and 2'-O-MeG modified siRNAs. A higher ratio for the modified siRNA indicates a reduction in off-target effects.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in siRNAs.
Caption: The RNAi pathway showing the incorporation of a 2'-O-MeG modified siRNA into the RISC complex, leading to target mRNA cleavage.
Caption: Experimental workflow for the synthesis and evaluation of 2'-O-MeG modified siRNAs.
Caption: How 2'-O-MeG modification in the seed region reduces off-target effects by destabilizing binding to unintended mRNAs.
References
- 1. New breakthroughs in siRNA therapeutics expand the drug pipeline | CAS [cas.org]
- 2. What is the Future of SiRNA Therapeutics? [jscimedcentral.com]
- 3. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 7. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA/2'-O-Methyl RNA Chimera Modification Service - Creative Biolabs [creative-biolabs.com]
- 9. ADME studies of [5‐3H]‐2′‐O‐methyluridine nucleoside in mice: a building block in siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. news-medical.net [news-medical.net]
- 12. Serum Stability and Physicochemical Characterization of a Novel Amphipathic Peptide C6M1 for SiRNA Delivery | PLOS One [journals.plos.org]
- 13. Impact of enhanced metabolic stability on pharmacokinetics and pharmacodynamics of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability Study of Unmodified siRNA and Relevance to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note and Protocol for the Detection of 2'-O-Methylguanosine using RNase H-based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methylation (Nm) is a prevalent and critical post-transcriptional modification of RNA, influencing various cellular processes by affecting RNA structure, stability, and interactions with proteins.[1][2][3] The precise detection and quantification of specific 2'-O-methylated nucleotides, such as 2'-O-Methylguanosine (Gm), are crucial for understanding their biological roles and for the development of RNA-based therapeutics. This application note provides a detailed protocol for a sensitive and specific RNase H-based assay to detect and quantify this compound at a specific site within an RNA molecule.
The assay is based on the principle that Ribonuclease H (RNase H), an endonuclease that specifically degrades the RNA strand of an RNA/DNA hybrid, is inhibited by the presence of a 2'-O-methyl group on the ribose sugar of the RNA.[1][2][4] By using a chimeric DNA-RNA probe that directs RNase H to a specific target site, the cleavage of the RNA can be assessed. If the target guanosine residue is 2'-O-methylated, RNase H cleavage will be inhibited, allowing for its detection and quantification.[1][5]
Principle of the Assay
The RNase H-based detection method relies on the differential cleavage of an RNA target depending on its methylation status. A custom-designed chimeric oligonucleotide probe, composed of a central DNA sequence flanked by 2'-O-methylated RNA residues, is hybridized to the target RNA molecule.[5][6] This creates a specific RNA/DNA hybrid substrate for RNase H. The DNA portion of the chimera directs RNase H to cleave the target RNA at a precise location. However, if the guanosine nucleotide at or near the cleavage site is 2'-O-methylated, the activity of RNase H is blocked, and the RNA remains intact.[1][4] The extent of cleavage is then analyzed, typically by gel electrophoresis or quantitative real-time PCR (qRT-PCR), to determine the presence and relative abundance of this compound.[1]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Target RNA (with and without this compound) | Custom Synthesis | N/A |
| Chimeric DNA-RNA Probe (site-specific) | Custom Synthesis | N/A |
| RNase H | New England BioLabs | M0297S |
| 10X RNase H Reaction Buffer | New England BioLabs | (Included with enzyme) |
| Nuclease-free Water | Thermo Fisher Scientific | AM9937 |
| 0.5 M EDTA | Thermo Fisher Scientific | AM9260G |
| TBE Buffer (10X) | Bio-Rad | 1610733 |
| Urea | Sigma-Aldrich | U5378 |
| Acrylamide/Bis-acrylamide (19:1), 40% Solution | Bio-Rad | 1610144 |
| Ammonium Persulfate (APS) | Bio-Rad | 1610700 |
| TEMED | Bio-Rad | 1610800 |
| Gel Loading Buffer, RNA (2X) | Thermo Fisher Scientific | R0641 |
| SYBR Gold Nucleic Acid Gel Stain | Thermo Fisher Scientific | S11494 |
| For qRT-PCR analysis: | ||
| Reverse Transcriptase | Thermo Fisher Scientific | 4368814 |
| Random Primers | Thermo Fisher Scientific | 48190011 |
| dNTP Mix (10 mM each) | New England BioLabs | N0447S |
| SYBR Green qPCR Master Mix | Bio-Rad | 1725271 |
| Forward and Reverse Primers for qPCR | Custom Synthesis | N/A |
Experimental Protocols
Design of the Chimeric DNA-RNA Probe
The design of the chimeric probe is critical for the specificity of the assay. The probe should be complementary to the target RNA sequence flanking the guanosine of interest. A typical design consists of a central stretch of 4-5 DNA bases, which directs the RNase H cleavage, flanked by 2'-O-methylated RNA bases to enhance binding affinity and prevent off-target cleavage.[6] The cleavage site on the RNA is typically at the phosphodiester bond 5' to the nucleotide that is base-paired with the first DNA nucleotide of the probe.[6]
Hybridization of the Chimeric Probe to the Target RNA
-
In a nuclease-free microcentrifuge tube, prepare the hybridization mixture:
-
Target RNA (e.g., 10 pmol)
-
Chimeric DNA-RNA Probe (e.g., 20 pmol)
-
Nuclease-free water to a final volume of 10 µL.
-
-
Heat the mixture at 95°C for 2 minutes to denature any secondary structures.
-
Allow the mixture to cool slowly to room temperature (approximately 30 minutes) to facilitate hybridization.
RNase H Digestion
-
Prepare the RNase H reaction mixture on ice. For a 20 µL reaction:
-
Hybridized RNA/probe mixture: 10 µL
-
10X RNase H Reaction Buffer: 2 µL
-
RNase H (5 units/µL): 1 µL
-
Nuclease-free water: 7 µL
-
-
Incubate the reaction at 37°C for 30 minutes.[1]
-
To stop the reaction, add 1 µL of 0.5 M EDTA.[7]
Analysis of Cleavage Products
-
Prepare a 15-20% denaturing polyacrylamide gel containing 7 M urea.
-
To the stopped RNase H reaction, add an equal volume (21 µL) of 2X RNA loading buffer.
-
Heat the samples at 70°C for 5 minutes and then place on ice.
-
Load the samples onto the denaturing PAGE gel. Include a lane with the untreated RNA as a negative control and a lane with an RNA ladder for size reference.
-
Run the gel until the desired resolution is achieved.
-
Stain the gel with SYBR Gold for 30 minutes and visualize the bands using a gel documentation system. The presence of a smaller RNA fragment indicates cleavage, signifying an unmethylated guanosine. The absence of this fragment in the presence of RNase H suggests the presence of this compound.
This method, often referred to as Nm-VAQ (Nm Validation and Absolute Quantification), provides a quantitative measure of the methylation status.[1][2]
-
Reverse Transcription (RT):
-
Use the entire volume of the stopped RNase H reaction (21 µL) as the template for reverse transcription.
-
Perform reverse transcription using a suitable reverse transcriptase and random primers according to the manufacturer's protocol. This will generate cDNA from the remaining intact RNA.
-
-
Quantitative PCR (qPCR):
-
Design qPCR primers that amplify a region spanning the target guanosine site. The forward and reverse primers should bind upstream and downstream of the cleavage site, respectively.
-
Prepare the qPCR reaction mixture using a SYBR Green-based master mix.
-
Perform qPCR using a real-time PCR instrument.
-
The amount of intact RNA (and thus the extent of 2'-O-methylation) is inversely proportional to the amount of cleavage. A higher Ct value in the RNase H-treated sample compared to the untreated control indicates cleavage (unmethylated), while a similar Ct value suggests protection from cleavage due to methylation. The methylation percentage can be calculated using the ΔCt method.[3]
-
Data Presentation
The quantitative data obtained from the qRT-PCR analysis can be summarized in a table for easy comparison.
| Sample ID | Target Site | Treatment | Average Ct Value | ΔCt (Treated - Untreated) | Methylation (%) |
| Control RNA (Unmethylated) | G-123 | Untreated | 20.5 | N/A | 0 |
| Control RNA (Unmethylated) | G-123 | RNase H | 28.2 | 7.7 | ~0 |
| Test RNA | G-123 | Untreated | 20.8 | N/A | - |
| Test RNA | G-123 | RNase H | 21.1 | 0.3 | ~90 |
| Control RNA (Methylated) | G-123 | Untreated | 20.6 | N/A | 100 |
| Control RNA (Methylated) | G-123 | RNase H | 20.7 | 0.1 | ~100 |
Methylation (%) is calculated based on the relative amount of intact RNA remaining after RNase H treatment compared to the untreated control.
Visualizations
Caption: Experimental workflow for the detection of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A new method for detecting sites of 2'-O-methylation in RNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
Application Notes and Protocols: Design and Synthesis of 2'-O-Methylguanosine-Modified RNA for Therapeutic Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of modified nucleotides is a cornerstone of modern RNA therapeutics, enhancing stability, modulating immunogenicity, and improving efficacy. Among these, 2'-O-Methylguanosine (2'-O-Me-G) is a critical modification that confers significant advantages. The methylation at the 2'-hydroxyl position of the ribose sugar sterically shields the phosphodiester backbone from nuclease degradation, thereby extending the half-life of RNA-based drugs in biological systems.[1][2] Furthermore, this modification can mitigate the innate immune response by modulating the interaction of the RNA molecule with pattern recognition receptors such as Toll-like receptors 7 and 8 (TLR7/8).[3][4] These properties make 2'-O-Me-G a valuable component in the design of antisense oligonucleotides, siRNAs, and other RNA-based therapeutics.
This document provides detailed application notes and protocols for the design, synthesis, and characterization of this compound-modified RNA oligonucleotides.
Data Presentation: Performance Characteristics
The incorporation of this compound significantly enhances the biophysical and biological properties of RNA oligonucleotides. The following tables summarize key quantitative data comparing modified and unmodified RNA.
Table 1: Physicochemical Properties of 2'-O-Methylated RNA
| Parameter | Unmodified RNA | 2'-O-Methylated RNA | Fold Change/Improvement |
| Thermal Stability (Tm) | Sequence-dependent | Increased by 1.3°C per modification | --- |
| Nuclease Resistance | Low | High | Significant increase |
| Purity (Post-synthesis, HPLC) | >90% | >95% | Improved yield of full-length product |
Table 2: Biological Properties of 2'-O-Methylated RNA
| Parameter | Unmodified RNA | 2'-O-Methylated RNA | Fold Change/Improvement |
| Cellular Uptake | Baseline | Enhanced | Varies by cell type and delivery vehicle |
| TLR7/8 Activation | Agonist | Antagonist/Reduced Agonist | Modulates immune response |
| In Vivo Half-life | Short | Extended | Significantly increased |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound-Modified RNA
This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides containing this compound using phosphoramidite chemistry.
Materials:
-
This compound phosphoramidite
-
Standard A, C, U phosphoramidites (RNA or 2'-O-Methyl)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Capping solution A (Acetic anhydride in THF/lutidine) and B (N-Methylimidazole in THF)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)
-
Triethylamine trihydrofluoride (TEA·3HF) for 2'-silyl group removal (if applicable)
Instrumentation:
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation:
-
Dissolve phosphoramidites and activator in anhydrous acetonitrile to the manufacturer's recommended concentrations.
-
Install reagents on the synthesizer.
-
Pack the synthesis column with the appropriate CPG solid support.
-
-
Synthesis Cycle: The synthesis proceeds in a stepwise 3' to 5' direction, with each cycle consisting of four main steps:
-
Step 1: Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The column is then washed with anhydrous acetonitrile.
-
Step 2: Coupling: The this compound phosphoramidite (or other desired phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times are typically 10-15 minutes.[1]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants in subsequent cycles.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
-
Chain Elongation: Repeat the synthesis cycle until the desired sequence is assembled.
-
Cleavage and Deprotection:
-
Following the final cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution.
-
If 2'-O-tert-butyldimethylsilyl (TBDMS) groups were used for other ribonucleosides, a desilylation step with TEA·3HF is required.
-
-
Purification: The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[5]
Protocol 2: Purity and Integrity Analysis by HPLC
This protocol describes the analysis of the purity and integrity of the synthesized this compound-modified RNA using ion-pair reversed-phase HPLC.[6]
Materials:
-
Purified 2'-O-Me-G RNA oligonucleotide
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M Triethylammonium acetate, pH 7.0)
-
Mobile Phase B: Acetonitrile
-
Nuclease-free water
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Sample Preparation: Dissolve the lyophilized RNA oligonucleotide in nuclease-free water to a final concentration of approximately 10 µM.
-
HPLC Method:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and B.
-
Inject the RNA sample.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.
-
Monitor the absorbance at 260 nm.
-
-
Data Analysis:
-
The major peak in the chromatogram corresponds to the full-length product.
-
Calculate the purity of the sample by integrating the peak area of the full-length product and dividing it by the total area of all peaks. Purity is typically expressed as a percentage.
-
Protocol 3: Nuclease Resistance Assay
This protocol assesses the stability of this compound-modified RNA in the presence of nucleases compared to an unmodified control.
Materials:
-
2'-O-Me-G modified RNA oligonucleotide
-
Unmodified RNA oligonucleotide of the same sequence
-
Fetal Bovine Serum (FBS) or a specific ribonuclease (e.g., RNase A)
-
Reaction buffer (e.g., PBS)
-
Nuclease-free water
-
Gel loading buffer
-
Urea-Polyacrylamide Gel Electrophoresis (Urea-PAGE) supplies
-
Nucleic acid stain (e.g., SYBR Gold)
Instrumentation:
-
Gel electrophoresis apparatus
-
Gel imaging system
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures containing the RNA oligonucleotide (modified or unmodified) at a final concentration of 1 µM in the reaction buffer.
-
Add FBS to a final concentration of 10% (or RNase A to a specified concentration).
-
Incubate the reactions at 37°C.
-
-
Time Course Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots from each reaction and immediately quench the nuclease activity by adding gel loading buffer containing a denaturant (e.g., formamide) and placing the sample on ice.
-
-
Gel Electrophoresis:
-
Resolve the samples on a denaturing Urea-PAGE gel.
-
Stain the gel with a nucleic acid stain.
-
-
Analysis:
-
Visualize the gel using a gel imaging system.
-
Compare the intensity of the full-length RNA band for the modified and unmodified oligonucleotides at each time point. The persistence of the full-length band for the 2'-O-Me-G modified RNA indicates its enhanced nuclease resistance.
-
Visualizations
Signaling Pathways and Workflows
Caption: TLR7/8 signaling pathway initiated by ssRNA recognition.
Caption: Solid-phase synthesis workflow for 2'-O-Me-G RNA.
References
- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of RNA Modifications by HPLC Analysis and Competitive ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic modified messenger RNA for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ads-tec.co.jp [ads-tec.co.jp]
Application Notes and Protocols for Predicting and Analyzing 2'-O-Methylguanosine Sites from Sequencing Data
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of current bioinformatics tools and experimental protocols for the identification and analysis of 2'-O-Methylguanosine (Gm) sites from high-throughput sequencing data. The following sections offer comprehensive methodologies for key experiments, a comparative analysis of computational prediction tools, and visual workflows to guide your research and development efforts in the burgeoning field of epitranscriptomics.
Introduction to this compound (Gm)
2'-O-methylation (Nm) is a prevalent and functionally significant RNA modification found in a wide array of RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear/nucleolar RNAs (snRNAs/snoRNAs), and messenger RNA (mRNA).[1][2][3] This modification, where a methyl group is added to the 2'-hydroxyl group of the ribose sugar, plays a crucial role in various cellular processes by modulating RNA structure, stability, and interactions with proteins. The accurate mapping and quantification of Nm sites, including this compound (Gm), are essential for understanding gene expression regulation and its implications in health and disease, offering potential targets for therapeutic intervention.
Experimental Protocols for Gm Site Detection
Several high-throughput sequencing-based methods have been developed to map 2'-O-methylation sites transcriptome-wide. The following protocols detail three prominent techniques: RiboMethSeq, Nm-seq, and Nanopore Direct RNA Sequencing.
Protocol 1: RiboMethSeq (Ribose-Methylation Sequencing)
RiboMethSeq leverages the principle that 2'-O-methylation protects the adjacent phosphodiester bond from alkaline hydrolysis.[4][5] This protection results in a characteristic gap in the sequencing coverage at the modification site, allowing for its identification and quantification.
Experimental Methodology
-
RNA Preparation:
-
Isolate total RNA from the biological sample of interest. For analysis of abundant RNAs like rRNA, 100-150 ng of total RNA is typically sufficient.[4] For less abundant RNAs, a higher input may be required.
-
-
Alkaline Fragmentation:
-
End-Repair:
-
Perform a two-step end-repair process on the fragmented RNA:
-
3'-Dephosphorylation: Remove the 3'-phosphate group.
-
5'-Phosphorylation: Add a 5'-phosphate group to facilitate adapter ligation.[4]
-
-
-
Adapter Ligation:
-
Ligate sequencing adapters to both the 3' and 5' ends of the repaired RNA fragments. The NEBNext Small RNA Library Prep Set for Illumina is a commonly used kit for this step.[4]
-
-
Reverse Transcription and PCR Amplification:
-
Perform reverse transcription to convert the RNA fragments into cDNA.
-
Amplify the cDNA library via PCR, incorporating barcodes for multiplex sequencing.[4]
-
-
Sequencing:
-
Sequence the prepared library on an Illumina platform (e.g., MiSeq or HiSeq). Single-end sequencing (e.g., SR50) is often sufficient.[4]
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Calculate a "MethScore" for each nucleotide position. This score is based on the relative underrepresentation of read ends at the position immediately downstream of a potential 2'-O-methylation site.[4]
-
Figure 1: RiboMethSeq Experimental Workflow.
Protocol 2: Nm-seq (2'-O-methylation sequencing)
Nm-seq utilizes the chemical reactivity of the 2',3'-vicinal diol in unmodified ribonucleotides. Periodate oxidation specifically targets these diols, leading to their removal, while 2'-O-methylated nucleotides are resistant.[6]
Experimental Methodology
-
RNA Fragmentation:
-
Fragment total RNA using RNA fragmentation reagents (e.g., Thermo Fisher Scientific) at 95°C for 5 minutes.[6]
-
-
Iterative Oxidation-Elimination-Dephosphorylation (OED) Cycles:
-
This series of reactions progressively removes 2'-unmodified nucleotides from the 3' end of the RNA fragments, thereby enriching for fragments ending with a 2'-O-methylated nucleotide.[6]
-
Oxidation: Treat with sodium periodate to oxidize the 2',3'-vicinal diols.
-
Elimination: Induce β-elimination under mildly basic conditions.
-
Dephosphorylation: Remove the resulting 3'-phosphate.
-
-
The number of OED cycles can be adjusted to control the sensitivity of detection.[6]
-
-
Blocking of 2'-Hydroxylated Ends:
-
Perform an incomplete cycle (oxidation and elimination only) to block the 3' ends of any remaining fragments with a 2'-hydroxyl group.[6]
-
-
Adapter Ligation and Library Construction:
-
Ligate a sequencing adapter to the exposed 3' ends of the enriched, 2'-O-methylated fragments.
-
Proceed with standard library construction protocols for sequencing.[6]
-
-
Sequencing and Data Analysis:
-
Sequence the library, typically using paired-end reads.
-
The analysis pipeline identifies Gm sites by a characteristic "pileup" of read 3' ends at the precise location of the modification.[6]
-
Figure 2: Nm-seq Experimental Workflow.
Protocol 3: NanoNm (Nanopore Direct RNA Sequencing)
This approach leverages the ability of nanopore sequencers to directly read native RNA molecules. The presence of a 2'-O-methylation modification alters the electrical current signal as the RNA strand passes through the nanopore, allowing for its direct detection. The NanoNm protocol provides a bioinformatics pipeline to analyze this data.[7][8]
Experimental Methodology
-
Library Preparation for Nanopore Sequencing:
-
Prepare a direct RNA sequencing library using kits and protocols provided by Oxford Nanopore Technologies.
-
-
Nanopore Sequencing:
-
Sequence the prepared library on a Nanopore sequencing device (e.g., MinION, GridION).
-
-
Bioinformatics Analysis using NanoNm Pipeline: [9]
-
Software Installation: Install NanoNm and its dependencies, including basecalling software (e.g., Guppy) and alignment tools (e.g., Tombo).[9]
-
Data Preprocessing:
-
Convert multi-read FAST5 files to single-read FAST5 files.
-
Perform basecalling to convert the raw electrical signals into RNA sequences.[8]
-
-
Alignment: Align the raw signal data to a reference genome or transcriptome using a tool like Tombo.[8]
-
Feature Extraction: Extract features from the raw signal data, such as signal intensity and duration, for each nucleotide.
-
Gm Site Prediction: Utilize a pre-trained machine learning model within NanoNm to identify Gm sites based on the distinctive signal features associated with the modification.[7][8]
-
Figure 3: NanoNm Analysis Workflow.
Bioinformatics Tools for Gm Site Prediction
In addition to experimental methods, several computational tools have been developed to predict 2'-O-methylation sites directly from RNA sequence data. These tools are valuable for large-scale screening and for generating hypotheses for experimental validation.
| Tool Name | Methodology | Key Features | Performance Metrics (AUC / AUPR) | Reference |
| DeepOMe | Hybrid deep learning model combining Convolutional Neural Networks (CNN) and Bidirectional Long Short-Term Memory (BLSTM). | Web server available for easy use. Processes primary mRNA sequences. | ~0.998 / ~0.880 | [2][3] |
| MultiV_Nm | Integrates multi-view features (sequence, chemical characteristics, secondary structure) using CNNs, Graph Attention Networks, and a cross-attention mechanism. | Aims to improve prediction accuracy by combining local and global structural information. | Not explicitly stated in the provided context. | [10][11] |
| NanoNm | Machine learning framework for analyzing Nanopore direct RNA sequencing data. | Identifies Gm sites based on alterations in the electrical current signal. | Not explicitly stated in the provided context. | [7][8] |
| NmRF | Random Forest (RF) classifier using optimal mixed features. | Fuses nucleotide chemical properties, binary features, and position-specific dinucleotide features. | Not explicitly stated in the provided context. | [11] |
| 2OMe-LM | Deep learning framework based on a pre-trained RNA language model. | Leverages recent advances in RNA pre-trained models for prediction. | Not explicitly stated in the provided context. | [12] |
AUC: Area Under the Receiver Operating Characteristic curve; AUPR: Area Under the Precision-Recall curve.
Signaling Pathways and Logical Relationships
The accurate identification of Gm sites is the first step toward understanding their functional roles. 2'-O-methylation is known to be involved in various biological pathways, and its deposition is often guided by specific machinery.
Figure 4: C/D box snoRNA-guided 2'-O-methylation pathway.
This diagram illustrates the canonical pathway for snoRNA-guided 2'-O-methylation of ribosomal RNA. A C/D box small nucleolar RNA (snoRNA) acts as a guide, base-pairing with the target pre-rRNA to direct the methyltransferase Fibrillarin (FBL) to the specific site for methylation. This process is crucial for proper ribosome biogenesis and function.
Conclusion
The methodologies and tools presented here provide a robust framework for the investigation of this compound sites. The choice of experimental approach will depend on the specific research question, available resources, and the RNA species of interest. RiboMethSeq and Nm-seq offer well-established, high-throughput methods for identifying Gm sites, while Nanopore sequencing provides the advantage of direct RNA analysis. Computational prediction tools serve as valuable complements, enabling large-scale in silico screening and hypothesis generation. A combined experimental and computational approach will be pivotal in advancing our understanding of the epitranscriptomic landscape and its role in biology and disease, ultimately paving the way for novel diagnostic and therapeutic strategies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 5. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of 2′-O-Me Residues in RNA Using Next-Generation Sequencing (Illumina RiboMethSeq Protocol) | Springer Nature Experiments [experiments.springernature.com]
- 8. Nm-Nano: a machine learning framework for transcriptome-wide single-molecule mapping of 2´-O-methylation (Nm) sites in nanopore direct RNA sequencing datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 12. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of 2'-O-Methylguanosine-modified oligonucleotides.
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the yield and purity of 2'-O-Methylguanosine (2'-O-Me-G)-modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are this compound-modified oligonucleotides and why are they important?
A1: this compound is a modification where a methyl group is added to the 2' hydroxyl position of the guanosine ribose sugar. This modification is incorporated into synthetic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), for several key reasons:
-
Increased Nuclease Resistance: The 2'-O-Me modification protects the oligonucleotide from degradation by cellular nucleases, increasing its stability and half-life in biological systems.[1][2]
-
Enhanced Binding Affinity: It pre-organizes the sugar pucker into an A-form geometry, which increases the thermal stability (Tm) of the duplex formed with a target RNA strand.[1][3] This can lead to improved potency.
-
Reduced Immunogenicity: Modification can help reduce the innate immune responses that can sometimes be triggered by unmodified synthetic oligonucleotides.
Q2: What are the primary challenges in synthesizing 2'-O-Me-G-modified oligonucleotides?
A2: The primary challenges revolve around ensuring high coupling efficiency for each synthesis step and preventing side reactions.[4] Incomplete coupling leads to the accumulation of "n-1" and other failure sequences, which are impurities that are often difficult to separate from the full-length product.[5][6] Furthermore, the deprotection steps required to remove protecting groups after synthesis must be carefully controlled to avoid damaging the modified oligonucleotide.[7][8]
Q3: Which purification method is most effective for 2'-O-Me-G-modified oligonucleotides?
A3: High-Performance Liquid Chromatography (HPLC) is generally the method of choice for purifying modified oligonucleotides where high purity is required.[9][10] Both Ion-Exchange (IEX) and Ion-Pair Reversed-Phase (IP-RP) HPLC offer excellent resolution and can effectively separate the full-length product from failure sequences.[10][11] Polyacrylamide Gel Electrophoresis (PAGE) also provides very high resolution, especially for longer oligos, but it is often more labor-intensive and can have lower yields.
Troubleshooting Guide
Problem Area 1: Low Synthesis Yield
Q: My final oligonucleotide yield is consistently low. What are the potential causes during the synthesis cycle?
A: Low yield often points to issues with coupling efficiency. The chemical addition of each phosphoramidite monomer to the growing oligonucleotide chain must be highly efficient (ideally >99%) to achieve a good yield of the full-length product.[12]
Potential Causes & Solutions:
-
Poor Phosphoramidite Quality: Ensure 2'-O-Me-G and other phosphoramidite reagents are fresh and have been stored correctly under anhydrous conditions to prevent degradation.
-
Suboptimal Activator: Use a suitable activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI), at the correct concentration and ensure it is also fresh and anhydrous.
-
Moisture Contamination: Even trace amounts of water can significantly reduce coupling efficiency. Ensure all reagents, solvents, and the synthesis column/plate are thoroughly dried.
-
Insufficient Coupling Time: While 2'-O-Methyl phosphoramidites generally exhibit high coupling efficiency, complex or sterically hindered sequences may require extended coupling times.[1] Consider increasing the coupling time as a troubleshooting step.
Problem Area 2: High Levels of Impurities
Q: My final product is contaminated with many shorter sequences (shortmers). How can I reduce these impurities?
A: The presence of shortmers, particularly the n-1 species, is a direct result of coupling failure at one or more steps during synthesis.
Solutions:
-
Optimize Synthesis (See Problem Area 1): The most effective way to reduce impurities is to maximize coupling efficiency at every step.
-
Ensure Efficient Capping: The capping step, which acetylates any unreacted 5'-hydroxyl groups after coupling, is critical.[12] This prevents failed sequences from continuing to elongate, making them significantly shorter and easier to purify from the full-length product. Verify that your capping reagents (e.g., Acetic Anhydride) are active.
-
Select a High-Resolution Purification Method: Standard desalting or cartridge purification may not be sufficient to remove closely related impurities like n-1 sequences.[9] Use a high-resolution method like HPLC or PAGE.
Caption: Standard workflow for synthesizing and processing modified oligonucleotides.
Problem Area 3: Product Degradation during Deprotection
Q: I suspect my oligonucleotide is being damaged during the final cleavage and deprotection step. What conditions should I use?
A: Standard deprotection conditions must be carefully evaluated for modified oligonucleotides.[7] 2'-O-Me-G itself is quite stable, but other modifications in the sequence or the protecting groups used on the nucleobases may be labile.
Solutions & Considerations:
-
Use Mild Deprotection Reagents: For sensitive oligonucleotides, standard concentrated ammonium hydroxide may be too harsh. Consider using a mixture of aqueous ammonia and methylamine (AMA), which allows for significantly shorter deprotection times (e.g., 10-15 minutes at 65°C) compared to several hours with ammonium hydroxide alone.[8]
-
Ultra-Mild Protecting Groups: If your sequence contains particularly base-labile modifications, it is best to use phosphoramidites with ultra-mild protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) during synthesis.[13] These can be deprotected under very gentle conditions, such as using potassium carbonate in methanol.[8]
-
Temperature and Time: Strictly follow the recommended deprotection temperature and time for your specific reagents and protecting group scheme. Over-exposure can lead to side reactions and degradation.
| Reagent | Typical Conditions | Use Case |
| Conc. Ammonium Hydroxide | 8-16 hours at 55°C | Standard, robust oligonucleotides. |
| AMA (Ammonia/Methylamine) | 10-15 minutes at 65°C | Faster deprotection, suitable for many modified oligos.[8] |
| Potassium Carbonate in MeOH | 2-4 hours at Room Temp | For oligos synthesized with ultra-mild protecting groups.[8] |
| Caption: Comparison of common oligonucleotide deprotection conditions. |
Problem Area 4: Poor Purity after HPLC
Q: My HPLC purification is not resolving the full-length product from impurities. How can I improve the separation?
A: Poor resolution in HPLC can be due to a number of factors related to the column, mobile phase, or the oligonucleotide's secondary structure.
Caption: Decision-making process for troubleshooting poor HPLC resolution.
Experimental Protocols
Protocol: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purification
This protocol provides a general framework for the purification of a 2'-O-Me-G-modified oligonucleotide. It should be optimized for your specific sequence and HPLC system.
1. Materials and Reagents:
-
Crude, deprotected oligonucleotide solution.
-
HPLC-grade water, acetonitrile (ACN).
-
Buffer A (Aqueous Phase): 100 mM Triethylammonium Acetate (TEAA) or 50-100mM Hexylammonium Acetate (HAA) in water, pH ~7.0.
-
Buffer B (Organic Phase): 100 mM TEAA or 50-100mM HAA in 50:50 ACN:water.
-
Reversed-phase HPLC column suitable for oligonucleotides (e.g., C18, C8).
2. Procedure:
-
Column Equilibration: Equilibrate the C18 column with a mixture of 95% Buffer A and 5% Buffer B at a constant flow rate (e.g., 1.0 mL/min for an analytical column) until the baseline is stable. Set the column temperature to 60°C to minimize secondary structures.[6]
-
Sample Injection: Inject the crude oligonucleotide sample. The volume will depend on the column size and sample concentration.
-
Gradient Elution: Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient might be:
-
5-15% Buffer B over 2-3 minutes.
-
15-45% Buffer B over 20-30 minutes. (This is the main separation gradient; adjust the slope for optimal resolution).
-
45-95% Buffer B over 5 minutes (to wash the column).
-
Hold at 95% Buffer B for 5 minutes.
-
Return to 5% Buffer B and re-equilibrate.
-
-
Fraction Collection: Collect fractions corresponding to the main peak, which is typically the last major peak to elute (as the full-length, DMT-on oligo is the most hydrophobic species).
-
Analysis and Pooling: Analyze collected fractions for purity (e.g., on an analytical HPLC or by mass spectrometry). Pool the fractions containing the pure, full-length product.
-
Desalting: The final product will be in a buffer containing the ion-pairing reagent. This must be removed. Desalt the pooled fractions using a method like ethanol precipitation or a size-exclusion column.[9]
Protocol: Quality Control by LC-MS
1. Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for confirming both the purity and identity of a synthetic oligonucleotide.[14][15] The LC component separates the sample by hydrophobicity, while the MS component provides an accurate mass measurement of the eluting species.
2. Procedure:
-
Sample Preparation: Dilute a small aliquot of the purified oligonucleotide in an appropriate solvent (e.g., water or a low-salt buffer compatible with MS).
-
LC Separation: Inject the sample onto an IP-RP-HPLC system coupled to the mass spectrometer. A rapid gradient is typically used to separate the main product from any remaining low-level impurities.
-
Mass Spectrometry: As the oligonucleotide elutes from the column, it is ionized (typically by electrospray ionization, ESI) and enters the mass spectrometer.
-
Data Analysis:
-
The mass spectrometer detects the mass-to-charge (m/z) ratio of the ions. Since large molecules like oligonucleotides acquire multiple negative charges, a charge state distribution (an "envelope" of peaks) is observed.
-
The raw m/z spectrum is deconvoluted by software to calculate the neutral mass of the oligonucleotide.
-
Compare the observed mass to the theoretical (expected) mass of the 2'-O-Me-G-modified oligonucleotide. A match confirms the identity of the product. The purity can be estimated from the relative area of the main peak in the total ion chromatogram (TIC).
-
References
- 1. 2'-O methyl G Oligo Modifications from Gene Link [genelink.com]
- 2. mdpi.com [mdpi.com]
- 3. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. exactmer.com [exactmer.com]
- 5. gilson.com [gilson.com]
- 6. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. oligofastx.com [oligofastx.com]
- 11. researchgate.net [researchgate.net]
- 12. twistbioscience.com [twistbioscience.com]
- 13. glenresearch.com [glenresearch.com]
- 14. RNA Modifications [labome.com]
- 15. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low dNTP methods for validating 2'-O-Methylguanosine sites.
Welcome to the technical support center for the validation of 2'-O-Methylguanosine (Gm) sites using low dNTP methodologies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using low dNTP concentrations for Gm site validation?
A1: The validation of this compound (Gm) sites using low dNTP concentrations is based on the principle that reverse transcriptase (RT) activity is impeded by the presence of a 2'-O-methyl group on the ribose of a nucleotide.[1] This steric hindrance causes the RT enzyme to pause or dissociate from the RNA template, leading to truncated cDNA synthesis.[1][2] By intentionally lowering the concentration of deoxynucleotide triphosphates (dNTPs) in the reaction, the processivity of the reverse transcriptase is reduced, making it more sensitive to such modifications.[1] This results in a higher frequency of truncated products at the Gm site compared to a reaction with standard dNTP concentrations, where the enzyme is more likely to read through the modification.[1]
Q2: What are the primary methods that utilize low dNTP concentrations for Gm site validation?
A2: The main techniques that leverage low dNTP concentrations to map Gm sites are:
-
Primer Extension Analysis: This is a classic method where a labeled primer is annealed to the RNA of interest and extended by a reverse transcriptase. In the presence of low dNTPs, the extension products will be prematurely terminated at the Gm site, and the size of these truncated fragments can be analyzed by gel electrophoresis.
-
RTL-P (Reverse Transcription at Low dNTP concentrations followed by PCR): This method increases the sensitivity of detection for low-abundance RNAs.[3] It involves a reverse transcription step at both low and high dNTP concentrations, followed by PCR amplification of the cDNA products.[3][4] The relative abundance of the full-length versus truncated products is then compared.
-
2'OMe-seq: This is a high-throughput sequencing method that maps 2'-O-methylated sites across the transcriptome. It relies on the generation of cDNA libraries under low dNTP conditions, where the resulting truncated fragments are sequenced and mapped back to the reference genome to identify the modified sites.
Q3: Are there alternative methods for validating Gm sites that do not rely on low dNTP concentrations?
A3: Yes, several alternative methods exist for validating Gm sites. These can be particularly useful to confirm findings from low dNTP-based assays and to overcome some of their limitations. Alternatives include:
-
Engineered Polymerases: Certain DNA polymerases with reverse transcriptase activity have been engineered to be inherently sensitive to 2'-O-methylation even at standard dNTP concentrations.
-
Chemical Approaches: Methods based on chemical treatment that specifically cleave or modify the RNA at non-methylated sites, leaving the 2'-O-methylated sites intact for subsequent analysis.
-
Mass Spectrometry: This technique can directly detect and quantify 2'-O-methylated nucleosides, although it typically requires digestion of the RNA, which results in the loss of positional information.
-
RNase H-based methods: These assays, such as Nm-VAQ, utilize the principle that RNase H activity is inhibited by 2'-O-methylation. This allows for the specific cleavage of unmodified RNA in an RNA/DNA hybrid, enabling quantification of the modified fraction.
Troubleshooting Guide
Issue 1: Low or No cDNA Yield in the Low dNTP Reaction
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| RNA Degradation | Assess RNA integrity using gel electrophoresis (e.g., checking for intact ribosomal RNA bands) or a bioanalyzer. Always use RNase-free reagents and follow best practices for handling RNA to prevent degradation. |
| RNA Contaminants | Purify RNA to remove potential inhibitors of reverse transcription, such as salts, phenol, or ethanol. Consider including an extra wash step during RNA extraction. |
| Suboptimal Primer Annealing | Optimize the annealing temperature and time for your specific primer and RNA template. Ensure the primer sequence is correct and of high quality. |
| Insufficient Reverse Transcriptase Activity | Use a fresh aliquot of a high-quality reverse transcriptase. Ensure the enzyme has been stored correctly. Consider using a higher concentration of the enzyme, but be mindful of potential non-specific activity. |
| Highly Structured RNA Template | Increase the reverse transcription temperature to help melt secondary structures in the RNA. This may require a thermostable reverse transcriptase. |
Issue 2: Non-Specific Amplification in RTL-P
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Primer-Dimers | Design primers carefully to avoid self-dimerization and cross-dimerization. Use a hot-start polymerase for the PCR step to minimize non-specific amplification at lower temperatures. |
| Genomic DNA Contamination | Treat RNA samples with DNase I prior to reverse transcription to remove any contaminating genomic DNA. Design PCR primers that span an exon-exon junction. |
| Suboptimal PCR Annealing Temperature | Perform a temperature gradient PCR to determine the optimal annealing temperature for your primers that maximizes specific product yield and minimizes non-specific products. |
| Incorrect Primer Concentration | Titrate the concentration of your forward and reverse primers in the PCR to find the optimal ratio that gives a clean and robust amplification of the target. |
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Variability in Pipetting | Use calibrated pipettes and be meticulous with pipetting, especially when working with small volumes. Prepare master mixes for your reactions to ensure consistency across samples. |
| Inconsistent RNA Input | Accurately quantify your RNA using a spectrophotometer or a fluorometric method. Use the same amount of input RNA for all reactions being compared. |
| Batch-to-Batch Reagent Variability | If you suspect reagent issues, test a new batch of critical reagents (e.g., dNTPs, reverse transcriptase, polymerase) alongside the old batch to ensure consistency. |
| Thermocycler Inaccuracy | Ensure your thermocycler is properly calibrated and provides uniform heating across the block. |
Quantitative Data Summary
The efficiency of reverse transcriptase stalling at a 2'-O-methylated guanosine site is highly dependent on the dNTP concentration. The following table provides representative data illustrating this relationship.
| dNTP Concentration (µM) | Relative Reverse Transcriptase Drop-off Rate at Gm site (%) |
| 1000 (Standard) | < 5% |
| 100 | 20-30% |
| 10 | 50-70% |
| 1 | > 80% |
Note: These are representative values and the actual drop-off rates can vary depending on the specific reverse transcriptase used, the sequence context of the Gm site, and other reaction conditions.
Experimental Protocols
Protocol 1: Reverse Transcription at Low dNTP concentrations followed by PCR (RTL-P)
This protocol is adapted for the validation of a specific this compound site.
1. Reverse Transcription (RT)
-
Set up two separate RT reactions for each RNA sample: one with a high dNTP concentration and one with a low dNTP concentration.
-
RT Reaction Mix (per 20 µL reaction):
-
Total RNA: 100 ng - 1 µg
-
Gene-specific reverse primer: 1 µL of a 10 µM stock
-
Nuclease-free water: to a final volume of 10 µL
-
-
Incubate the RNA-primer mix at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare two master mixes for the RT reaction:
-
High dNTP Master Mix (per reaction):
-
5X RT Buffer: 4 µL
-
10 mM dNTP mix (each): 2 µL
-
RNase Inhibitor (40 U/µL): 0.5 µL
-
Reverse Transcriptase (200 U/µL): 1 µL
-
Nuclease-free water: 2.5 µL
-
-
Low dNTP Master Mix (per reaction):
-
5X RT Buffer: 4 µL
-
0.1 mM dNTP mix (each): 2 µL
-
RNase Inhibitor (40 U/µL): 0.5 µL
-
Reverse Transcriptase (200 U/µL): 1 µL
-
Nuclease-free water: 2.5 µL
-
-
-
Add 10 µL of the appropriate master mix to the 10 µL RNA-primer mix.
-
Incubate the reactions at 42°C for 60 minutes.
-
Inactivate the reverse transcriptase by heating at 85°C for 5 minutes.
-
The resulting cDNA can be stored at -20°C.
2. PCR Amplification
-
PCR Reaction Mix (per 25 µL reaction):
-
cDNA from RT reaction: 2 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
2X PCR Master Mix (containing Taq polymerase, dNTPs, and buffer): 12.5 µL
-
Nuclease-free water: 8.5 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
25-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for your primers)
-
Extension: 72°C for 30-60 seconds (depending on amplicon length)
-
-
Final Extension: 72°C for 5 minutes
-
3. Analysis
-
Analyze the PCR products on a 2% agarose gel.
-
Compare the band intensity of the PCR product from the low dNTP reaction to the high dNTP reaction. A significant reduction in the product from the low dNTP reaction is indicative of a 2'-O-methylated site.
Visualizations
Experimental Workflow: RTL-P for Gm Site Validation
References
- 1. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.eur.nl [pure.eur.nl]
- 3. RTL-P: a sensitive approach for detecting sites of 2'-O-methylation in RNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RTL-P: a sensitive approach for detecting sites of 2′-O-methylation in RNA molecules - PMC [pmc.ncbi.nlm.nih.gov]
Refining bioinformatics pipelines for accurate 2'-O-Methylguanosine mapping.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their bioinformatics pipelines for precise 2'-O-Methylguanosine (Gm) mapping.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in accurate Gm mapping?
A1: The most common challenges in accurate this compound (Gm) mapping include the low abundance of the modification, difficulty in distinguishing Gm from other similar modifications, and the potential for biases to be introduced during library preparation and sequencing.[1] Additionally, bioinformatics analysis poses hurdles such as sparse signals, the need for modification-specific peak calling, and ensuring the reproducibility of the analysis pipeline.
Q2: Which are the primary experimental methods for mapping Gm sites?
A2: The primary experimental methods for mapping Gm sites are based on high-throughput sequencing. Two widely used techniques are RiboMethSeq and 2'OMe-Seq. RiboMethSeq relies on the principle that 2'-O-methylation protects the adjacent phosphodiester bond from alkaline hydrolysis, leading to a gap in sequencing reads at the modification site.[2][3][4][5][6] 2'OMe-Seq, on the other hand, utilizes the property of reverse transcriptase to stall at 2'-O-methylated nucleotides under low dNTP concentrations.[7][8][9]
Q3: What are the key considerations for selecting a bioinformatics pipeline for Gm mapping?
A3: Key considerations for selecting a bioinformatics pipeline include the specific experimental method used, the sequencing platform, and the biological question being addressed. It is crucial to choose tools that are specifically designed or have been validated for RNA modification analysis.[1] Important factors to evaluate are the aligner's ability to handle modified bases, the peak caller's sensitivity and specificity for detecting Gm sites, and the availability of robust statistical methods for quantification and differential analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during Gm mapping experiments and data analysis.
Experimental & Library Preparation
Problem: High background signal in RiboMethSeq data.
-
Possible Cause 1: Suboptimal alkaline hydrolysis conditions.
-
Solution: Optimize the duration and temperature of the alkaline hydrolysis step. Shorter incubation times or lower temperatures may reduce non-specific RNA degradation, thereby lowering background signal. It is recommended to perform a time-course experiment to determine the optimal fragmentation conditions for your specific RNA sample.[3]
-
-
Possible Cause 2: Highly structured RNA regions.
-
Solution: Highly structured regions of RNA can be resistant to alkaline hydrolysis, mimicking the signal of a 2'-O-methylation site and leading to false positives.[10] Consider using structure-aware bioinformatics tools or enzymatic fragmentation methods as an alternative or supplementary approach to reduce this background.
-
Problem: Low yield of sequencing library.
-
Possible Cause 1: Inefficient adapter ligation.
-
Solution: Ensure that the RNA fragments have the correct 5'-phosphate and 3'-hydroxyl ends required for adapter ligation. Perform end-repair steps meticulously. Use high-quality ligases and optimize the ligation reaction conditions, including incubation time and temperature.
-
-
Possible Cause 2: Poor quality of starting RNA.
Bioinformatics Pipeline
Problem: Low alignment rate of sequencing reads.
-
Possible Cause 1: Inappropriate aligner or alignment parameters.
-
Solution: Standard RNA-seq aligners may not be optimal for mapping reads from Gm-seq experiments. Use aligners that are known to perform well with bisulfite sequencing data or those that allow for soft-clipping of reads, as modifications can sometimes be misinterpreted as mismatches. Tools like Bowtie2 and BWA-MEM are commonly used.[12] Adjusting alignment parameters to allow for more mismatches or gaps might improve the mapping rate, but this should be done cautiously to avoid incorrect alignments.
-
-
Possible Cause 2: Contamination of the sample.
-
Solution: A low alignment rate can be indicative of contamination with RNA from other species.[13][14] It is advisable to perform a quality control check of the raw sequencing reads using tools like FastQC to identify any potential contamination. If contamination is detected, you can attempt to filter out the contaminating reads before proceeding with the alignment.
-
Problem: Difficulty in distinguishing true Gm peaks from noise.
-
Possible Cause 1: Inadequate sequencing depth.
-
Solution: Low sequencing depth can make it challenging to statistically distinguish true modification sites from background noise.[8] For reliable detection, especially for low-stoichiometry modifications, a higher sequencing depth is often required. A minimum of 15-20 million reads is recommended for comprehensive coverage of the transcriptome.[2]
-
-
Possible Cause 2: Lack of a proper control sample.
-
Solution: Comparing your experimental sample to a control sample (e.g., a sample where the methyltransferase responsible for Gm has been knocked out or a synthetic RNA without the modification) is crucial for identifying true positives. This allows for the subtraction of background noise and the identification of signals that are specific to the presence of Gm.
-
Problem: Inaccurate quantification of Gm levels.
-
Possible Cause 1: Biases in library preparation and PCR amplification.
-
Solution: To minimize biases, it is important to use a sufficient amount of starting material and to limit the number of PCR cycles during library amplification. Incorporating unique molecular identifiers (UMIs) can help to correct for PCR duplicates and provide more accurate quantification.
-
-
Possible Cause 2: Inappropriate normalization methods.
-
Solution: Standard RNA-seq normalization methods may not be suitable for Gm-seq data. It is important to use normalization strategies that account for the specific biases of the modification mapping technique. For RiboMethSeq, scoring schemes that compare the read coverage at a potential modification site to the surrounding regions are often used.[2]
-
Quantitative Data Summary
The following tables provide a summary of performance metrics for commonly used bioinformatics tools in Gm mapping pipelines.
Table 1: Comparison of Read Mapping Tools
| Tool | Average Mapping Rate (%) | Sensitivity | Specificity | Reference |
| BWA-MEM | 98.1 | High | High | [12] |
| Bowtie2 | 98.5 | High | High | [12] |
| GEM3 | 99.4 | Very High | High | [12] |
| Novoalign | 98.8 | High | High | [12] |
Table 2: Performance Comparison of Gm Detection Methods
| Method | Required Input RNA | Resolution | Throughput | Key Advantage | Key Limitation | Reference |
| RiboMethSeq | As low as 10 ng | Single nucleotide | High | Quantitative and sensitive | Can have high background from structured RNA | [8][10] |
| 2'OMe-Seq | ~2 µg | Single nucleotide | High | Specific for 2'-O-methylation | Requires two separate reverse transcription reactions | [8] |
| Nm-Seq | ~10 µg | Single nucleotide | High | Positive signal detection | Requires a larger amount of starting material | [8] |
Experimental Protocols
RiboMethSeq Protocol
This protocol is adapted from established RiboMethSeq procedures.[2][3][4]
-
RNA Fragmentation:
-
Resuspend 10-100 ng of total RNA in 10 µL of alkaline hydrolysis buffer (50 mM sodium carbonate, pH 9.2).
-
Incubate at 95°C for 8-12 minutes, depending on the RNA type.
-
Immediately stop the reaction by adding 10 µL of 2x RNA loading dye and placing on ice.
-
-
End Repair:
-
Dephosphorylate the 3' ends of the RNA fragments using T4 Polynucleotide Kinase (PNK) in the absence of ATP.
-
Phosphorylate the 5' ends by adding ATP to the reaction and continuing the incubation.
-
-
Adapter Ligation:
-
Ligate 3' and 5' sequencing adapters to the end-repaired RNA fragments using T4 RNA Ligase.
-
-
Reverse Transcription and PCR Amplification:
-
Perform reverse transcription using a primer complementary to the 3' adapter.
-
Amplify the resulting cDNA using PCR with primers that add the necessary sequencing indexes.
-
-
Library Purification and Quality Control:
-
Purify the final library using AMPure XP beads.
-
Assess the library quality and concentration using an Agilent Bioanalyzer and Qubit fluorometer.
-
2'OMe-Seq Protocol
This protocol is based on the principles of 2'OMe-Seq.[7][8]
-
Reverse Transcription:
-
Set up two reverse transcription reactions for each sample.
-
Low dNTP reaction: Use a final dNTP concentration of 2 µM.
-
High dNTP reaction: Use a final dNTP concentration of 200 µM.
-
Use a reverse transcriptase known to be sensitive to 2'-O-methylation.
-
-
Second Strand Synthesis:
-
Synthesize the second strand of cDNA.
-
-
Library Preparation:
-
Proceed with a standard library preparation protocol for next-generation sequencing, including end repair, A-tailing, adapter ligation, and PCR amplification.
-
-
Library Purification and Quality Control:
-
Purify the final libraries and assess their quality as described for the RiboMethSeq protocol.
-
Visualizations
The following diagrams illustrate key workflows in Gm mapping.
Caption: RiboMethSeq Experimental Workflow.
Caption: General Bioinformatics Pipeline for Gm Mapping.
Caption: Troubleshooting Logic for Low Alignment Rates.
References
- 1. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 3. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2'-O-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. The Role of Quality Control in Targeted Next-generation Sequencing Library Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Systematic benchmarking of tools for CpG methylation detection from nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 14. Evaluation and comparison of bioinformatic tools for the enrichment analysis of metabolomics data - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Methods for validating candidate 2'-O-Methylguanosine sites from high-throughput screens.
For researchers, scientists, and drug development professionals, the validation of candidate 2'-O-Methylguanosine (Gm) sites identified from high-throughput screens is a critical step in understanding the functional significance of this RNA modification. This guide provides an objective comparison of key validation methods, supported by experimental principles and available data, to aid in the selection of the most appropriate technique for your research needs.
The landscape of RNA modifications, often termed the epitranscriptome, is a rapidly expanding field of study. 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety of a nucleotide, is a common modification found in various RNA species. When this modification occurs on a guanosine residue, it is termed this compound (Gm). High-throughput sequencing methods have enabled the discovery of thousands of potential Nm sites; however, these screening approaches often have inherent variability and a potential for false positives, necessitating rigorous validation of candidate sites.[1][2][3]
This guide focuses on the most prominent methods for validating and quantifying Gm sites: Nm-VAQ (Nm Validation and Absolute Quantification), RTL-P (Reverse Transcription at Low dNTP concentrations followed by PCR), and LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry).
Comparative Analysis of Validation Methods
The choice of a validation method depends on several factors, including the desired level of quantification, the amount of available RNA, and the required throughput. The following table summarizes the key features of the leading techniques.
| Feature | Nm-VAQ (RNase H-based qPCR) | RTL-P (RT-qPCR) | LC-MS/MS (Mass Spectrometry) |
| Principle | Site-specific cleavage by RNase H is inhibited by 2'-O-methylation, and the remaining uncut RNA is quantified by qPCR.[1][2][3] | Reverse transcriptase stalls at 2'-O-methylated sites at low dNTP concentrations, leading to differential amplification quantified by PCR.[4][5][6] | Direct detection and quantification of this compound nucleoside after enzymatic digestion of RNA.[7][8][9] |
| Quantification | Absolute quantification of modification ratio.[1][2][3] | Semi-quantitative; provides a relative measure of methylation.[10] | Absolute quantification (pmol/μg RNA).[8][11] |
| Sensitivity | High; capable of detecting low methylation ratios.[12] | Lower; may not reliably detect sites with less than 40% modification.[12] | Very high; can detect modifications in the low femtomole range.[8] |
| Specificity | High; site-specific cleavage is directed by a chimera probe.[1] | Can be prone to false positives/negatives and results can vary.[13] | Very high; provides direct chemical evidence of the modification.[7][8] |
| RNA Input | Low (e.g., 100 ng of total RNA for rRNA).[1][13] | Low (e.g., as little as 80 ng of total RNA).[14] | Higher amounts of RNA may be required for accurate quantification.[13] |
| Throughput | Moderate; suitable for validating a moderate number of sites. | Moderate to high; can be adapted for higher throughput. | Low; typically used for a small number of samples due to its labor-intensive nature.[13] |
| Advantages | - Absolute quantification- High sensitivity and specificity- Site-specific | - Relatively simple and fast- Does not require specialized equipment beyond a qPCR machine | - Gold standard for absolute quantification- Unambiguous identification |
| Disadvantages | - Requires careful design of chimera probes | - Semi-quantitative- Lower sensitivity for low-stoichiometry sites- Prone to variability | - Labor-intensive- Requires specialized and expensive equipment- Does not provide sequence context directly |
Experimental Workflows and Logical Relationships
A general workflow for the validation of candidate Gm sites identified from high-throughput screening involves a multi-step process, from the initial screen to orthogonal validation and functional characterization.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] RTL-P: a sensitive approach for detecting sites of 2′-O-methylation in RNA molecules | Semantic Scholar [semanticscholar.org]
- 6. RTL-P: a sensitive approach for detecting sites of 2′-O-methylation in RNA molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS Analysis of Methylated RNA | Springer Nature Experiments [experiments.springernature.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. tandfonline.com [tandfonline.com]
A Head-to-Head Battle for Stability: 2'-O-Methylguanosine vs. Phosphorothioate Modifications in Nuclease Resistance
For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide therapeutics, enhancing nuclease resistance is a paramount concern. Unmodified oligonucleotides are swiftly degraded by endogenous nucleases, limiting their therapeutic efficacy. To counteract this, various chemical modifications have been developed. This guide provides an objective comparison of two of the most widely employed modifications: 2'-O-Methylguanosine (2'-OMe) and phosphorothioate (PS) linkages, supported by experimental data and detailed protocols.
The Contenders: Mechanisms of Protection
At the molecular level, 2'-OMe and PS modifications employ distinct strategies to fend off nuclease degradation.
Phosphorothioate (PS) modification involves the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone of the oligonucleotide. This alteration renders the internucleotide linkage more resistant to the hydrolytic activity of nucleases.[1][2] The introduction of a sulfur atom creates a chiral center, resulting in Sp and Rp diastereomers, with the Sp configuration generally showing greater resistance to 3'-exonucleases.[1] To effectively inhibit exonuclease activity, it is often recommended to incorporate at least three PS bonds at both the 5' and 3' ends of the oligonucleotide.[2]
2'-O-Methyl (2'-OMe) modification , a naturally occurring modification found in RNA, involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar.[1][3][4] This modification provides steric hindrance, effectively shielding the phosphodiester bond from nuclease attack.[4] While it offers protection against single-stranded endonucleases, it is less effective against exonucleases, often necessitating the use of end-capping strategies.[2] DNA oligonucleotides incorporating 2'-OMe modifications have been shown to be 5- to 10-fold less susceptible to DNases compared to their unmodified counterparts.[2]
Quantitative Data Showdown: Nuclease Resistance in Action
The true test of these modifications lies in their performance in biological fluids. The following tables summarize key quantitative data from studies evaluating the nuclease resistance of 2'-OMe and PS modified oligonucleotides.
| Modification | Assay Conditions | Half-life (t½) | Reference |
| Unmodified Oligonucleotide | 10% Fetal Bovine Serum (FBS) | < 24 hours | [5] |
| Phosphorothioate (S-ODN) | 10% Fetal Bovine Serum (FBS) | > 72 hours | [5] |
| 2'-O-Methyl (on PS backbone) | 10% Fetal Bovine Serum (FBS) | > 72 hours | [5] |
| Unmodified Oligodeoxynucleotide | Human Serum | 1.5 hours |
Table 1: Comparative half-life of modified and unmodified oligonucleotides in serum.
| Oligonucleotide Type | Nuclease | Observation | Reference |
| Phosphorothioate (PS) | 3'-exonucleases | Significant inhibition of degradation.[2] | [2] |
| 2'-O-Methyl (2'OMe) | Single-stranded endonucleases | Prevents attack.[2] | [2] |
| 2'-O-Methyl (2'OMe) | Exonucleases | Does not prevent digestion, requires end-blocking.[2] | [2] |
| 2'-O-Methyl on PS backbone | Serum Nucleases | Completely stable over the time course of transfections. | [5] |
Table 2: Nuclease-specific resistance of 2'-OMe and PS modifications.
Visualizing the Protection
To better understand the mechanisms and experimental evaluation of nuclease resistance, the following diagrams are provided.
Mechanisms of Nuclease Resistance.
Experimental Workflow for Serum Stability Assay.
Experimental Protocols
A robust evaluation of nuclease resistance is critical for preclinical development. The following is a representative protocol for a serum stability assay.
Objective: To determine the half-life of modified oligonucleotides in the presence of serum nucleases.
Materials:
-
Modified oligonucleotides (2'-OMe, PS) and an unmodified control oligonucleotide.
-
Fetal Bovine Serum (FBS) or human serum.
-
Nuclease-free water.
-
10x Annealing Buffer (e.g., 100 mM Tris, pH 7.5, 1 M NaCl, 10 mM EDTA).
-
Denaturing polyacrylamide gel (e.g., 15-20%).
-
Gel loading buffer (e.g., formamide-based).
-
Staining agent (e.g., SYBR Gold or similar nucleic acid stain).
-
Gel imaging system.
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend single-stranded oligonucleotides in nuclease-free water to a stock concentration of 200 µM.[6]
-
For duplexes, combine equimolar amounts of the sense and antisense strands with 10x annealing buffer and nuclease-free water.[6]
-
Heat the mixture to 95°C for 5 minutes and allow it to cool slowly to room temperature to facilitate annealing.
-
-
Serum Incubation:
-
Prepare a reaction mixture containing the oligonucleotide (e.g., 50 pmol) and 50% FBS in a total volume of 10 µL.[6]
-
Incubate the reactions at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots from the incubation mixture.
-
Immediately quench the nuclease activity by adding a solution that denatures proteins, such as a formamide-based loading buffer, and freezing the sample at -20°C or -80°C.
-
-
Analysis by Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Prepare a 15-20% denaturing polyacrylamide gel.
-
Load the quenched samples onto the gel.
-
Run the electrophoresis at a constant voltage until the desired separation is achieved.
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) according to the manufacturer's instructions.
-
Visualize the gel using a gel imaging system.
-
-
Data Quantification and Analysis:
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact oligonucleotide versus time and determine the half-life (t½) by fitting the data to a single exponential decay function.
-
Conclusion
Both this compound and phosphorothioate modifications significantly enhance the nuclease resistance of oligonucleotides compared to their unmodified counterparts. Phosphorothioate linkages provide robust protection against a broad range of nucleases and are considered a gold standard for stabilizing the oligonucleotide backbone. 2'-O-Methyl modifications offer substantial protection, particularly against endonucleases, and can be highly effective, especially when combined with other modifications like PS linkages at the termini to block exonuclease activity. The choice between these modifications, or a combination thereof, will depend on the specific application, the target tissue, and the desired pharmacokinetic profile of the therapeutic oligonucleotide. The experimental protocols outlined provide a framework for the direct comparison and selection of the optimal stabilization chemistry for a given therapeutic candidate.
References
- 1. synoligo.com [synoligo.com]
- 2. idtdna.com [idtdna.com]
- 3. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]
- 4. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 5. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the thermodynamic stability of RNA duplexes with and without 2'-O-Methylguanosine.
For researchers, scientists, and drug development professionals, understanding the thermodynamic stability of RNA duplexes is paramount in the design of effective RNA-based therapeutics. The incorporation of modified nucleotides, such as 2'-O-Methylguanosine (Gm), has emerged as a critical strategy to enhance the stability and nuclease resistance of these molecules. This guide provides an objective comparison of the thermodynamic stability of RNA duplexes with and without this compound, supported by experimental data and detailed methodologies.
The 2'-O-methylation of ribonucleosides is a common post-transcriptional modification found in natural RNAs.[1][2] This modification, where a methyl group is added to the 2'-hydroxyl group of the ribose sugar, has been shown to increase the thermal stability of RNA duplexes.[1][3][4] The stabilizing effect is attributed to the 2'-O-methyl group favoring the C3'-endo sugar pucker conformation, which is the conformation adopted in A-form RNA helices. This pre-organization of the single-stranded RNA into a conformation amenable to duplex formation reduces the entropic penalty of hybridization, leading to a more stable duplex.[1][5]
Thermodynamic Stability: A Quantitative Comparison
The impact of 2'-O-methylation on the thermodynamic stability of RNA duplexes is typically quantified by measuring the change in melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands. An increase in Tm indicates greater stability. Further thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide a more comprehensive understanding of the stabilizing effects.
While specific data for this compound is often embedded within broader studies on 2'-O-methylated RNA, the general trend observed is a significant increase in duplex stability. For instance, studies on fully 2'-O-methylated RNA duplexes have shown a substantial increase in Tm compared to their unmodified RNA counterparts.
Below is a table summarizing the expected thermodynamic effects of incorporating this compound into an RNA duplex based on the general findings for 2'-O-methylated nucleotides.
| Thermodynamic Parameter | Unmodified RNA Duplex | RNA Duplex with this compound | Expected Change |
| Melting Temperature (Tm) | Lower | Higher | Increase |
| Gibbs Free Energy (ΔG°37) | Less Negative | More Negative | Decrease (more favorable) |
| Enthalpy (ΔH°) | Negative | More Negative | Decrease |
| Entropy (ΔS°) | Negative | Less Negative | Increase (less unfavorable) |
Note: The exact quantitative changes will depend on the specific sequence context, the number of modifications, and the experimental conditions.
Experimental Protocol: UV Thermal Denaturation Analysis
The thermodynamic parameters presented are typically determined using UV thermal denaturation (melting) experiments. This technique measures the change in UV absorbance of an RNA duplex solution as the temperature is increased. As the duplex melts into single strands, the UV absorbance at 260 nm increases, a phenomenon known as the hyperchromic effect.
Detailed Methodology:
-
Sample Preparation:
-
Synthesize and purify the unmodified and this compound-containing RNA oligonucleotides.
-
Anneal equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0) to form the duplexes.[6]
-
Prepare a series of dilutions of the duplex solution to determine the concentration dependence of the melting temperature.[6]
-
-
UV Melting Measurement:
-
Data Analysis:
-
The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) are obtained by analyzing the concentration dependence of the Tm using van't Hoff plots (1/Tm vs. ln(CT), where CT is the total strand concentration).[7]
-
Workflow and Conceptual Pathway
The process of evaluating the thermodynamic stability of modified RNA duplexes follows a structured workflow, from oligonucleotide design to data analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Duplex Stability Design and Protocols [genelink.com]
- 5. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nearest-neighbor parameters for the prediction of RNA duplex stability in diverse in vitro and cellular-like crowding conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic determination of RNA duplex stability in magnesium solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Functional Analysis of 2'-O-Methylguanosine and Other 2'-O-Methylated Ribonucleosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive functional comparison of 2'-O-Methylguanosine (Gm) with other common 2'-O-methylated ribonucleosides: 2'-O-Methyladenosine (Am), 2'-O-Methylcytidine (Cm), and 2'-O-Methyluridine (Um). The information presented herein is supported by experimental data to assist researchers and drug development professionals in the strategic design of RNA-based therapeutics and research tools.
Introduction to 2'-O-Methylation
2'-O-methylation is a prevalent post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl group of the ribose sugar.[1] This modification is found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA).[1] The presence of a 2'-O-methyl group significantly impacts the physicochemical properties of the RNA molecule, influencing its structure, stability, and interactions with proteins and other nucleic acids. These alterations have profound implications for various biological processes and the therapeutic potential of synthetic oligonucleotides.
I. Enhancement of Thermal Stability
The 2'-O-methyl group stabilizes the C3'-endo ribose conformation, which is characteristic of A-form RNA helices. This pre-organization of the sugar pucker enhances the thermodynamic stability of RNA duplexes.[2] The stabilizing effect of a single 2'-O-methylation is estimated to be approximately +0.2 kcal/mol.[2] While the general stabilizing effect is well-established, the specific contribution of each 2'-O-methylated nucleoside can vary depending on the sequence context.
Table 1: Comparative Thermal Stability of RNA Duplexes Containing 2'-O-Methylated Nucleosides
| Modification | Change in Melting Temperature (ΔTm) per modification (°C) | Reference |
| 2'-O-Methyl (general) | +1.0 to +1.5 | [3] |
| 2'-O-Methyluridine (Um) | +1.2 (in a specific context) | [4] |
Note: Direct comparative studies of ΔTm for Gm, Am, Cm, and Um in the same sequence context are limited. The values presented are indicative of the general stabilizing effect.
II. Increased Nuclease Resistance
A critical advantage of 2'-O-methylation in therapeutic applications is the enhanced resistance it confers against nuclease degradation. The methyl group at the 2' position sterically hinders the approach of nucleases, thereby prolonging the half-life of the RNA molecule in biological fluids.[3][5] The combination of 2'-O-methyl modifications with phosphorothioate linkages can further enhance this resistance.[6]
Table 2: Nuclease Resistance of Oligonucleotides with 2'-O-Methyl Modifications
| Modification | Nuclease Resistance Profile | Reference |
| 2'-O-Methyl (general) | Confers significant resistance to endonucleases and exonucleases. | [5][6] |
| 2'-O-Methyl with Phosphorothioate | Greatly increased nuclease resistance. | [6] |
III. Modulation of Innate Immune Responses
The innate immune system can recognize foreign RNA, leading to an inflammatory response. This recognition is mediated by Toll-like receptors (TLRs), such as TLR7 and TLR8, which can be activated by unmodified single-stranded RNA. 2'-O-methylation can help synthetic RNA evade this immune surveillance by masking it as "self."[7][8] Interestingly, the nature of the 2'-O-methylated nucleoside plays a crucial role in this process.
Experimental evidence suggests that oligonucleotides containing 2'-O-methylated guanosine, adenosine, and uridine can inhibit TLR7 and TLR8 activation.[7] In contrast, 2'-O-methylated cytidine appears to be less effective or fails to inhibit these receptors.[7] The inhibitory effect of Gm18 (2'-O-methylated guanosine at position 18) in tRNA has been shown to be a potent suppressor of innate immune activation.[8][9]
IV. Impact on Translation
The effect of 2'-O-methylation on translation is complex and highly dependent on the position of the modification within the mRNA. When present in the coding region of an mRNA, a 2'-O-methylated nucleotide can disrupt the decoding process by the ribosome. This can lead to translational stalling, as the modification can sterically hinder the interaction between the codon-anticodon helix and the ribosomal monitoring bases (G530, A1492, and A1493).[10]
While studies have shown that 2'-O-methylation within a codon can decrease translation efficiency, a direct comparative analysis of the stalling effect induced by Gm, Am, Cm, and Um in the same codon context is not yet available.[10] Conversely, 2'-O-methylation within the 5' cap structure (Cap 1) is known to enhance translation efficiency.[2]
V. Experimental Protocols
A. Determination of Melting Temperature (Tm)
The melting temperature of an oligonucleotide duplex is determined by monitoring the change in UV absorbance at 260 nm as a function of temperature.
-
Sample Preparation: Prepare solutions of the oligonucleotide and its perfect complement in a buffer containing a defined salt concentration (e.g., 1 M NaCl).
-
UV Spectrophotometry: Use a UV spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Melting Curve Generation: Increase the temperature gradually (e.g., 1°C/minute) and record the absorbance at 260 nm.
-
Tm Calculation: The Tm is the temperature at which 50% of the oligonucleotides are in a duplex state, corresponding to the midpoint of the sigmoidal melting curve.
B. Nuclease Degradation Assay
This assay quantifies the stability of oligonucleotides in the presence of nucleases.
-
Oligonucleotide Labeling: Label the 5' end of the oligonucleotide with a radioactive (e.g., ³²P) or fluorescent tag.
-
Incubation: Incubate the labeled oligonucleotide in a solution containing nucleases (e.g., serum or a specific nuclease) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Gel Electrophoresis: Separate the intact oligonucleotide from its degradation products using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Quantify the amount of intact oligonucleotide at each time point using a phosphorimager or fluorescence scanner. The half-life of the oligonucleotide can then be calculated.
C. In Vitro Translation Assay
This assay measures the efficiency of protein synthesis from an mRNA template.
-
mRNA Template Preparation: Synthesize mRNA templates with and without specific 2'-O-methylated nucleotides in the coding region. These mRNAs should encode a reporter protein (e.g., luciferase or GFP).
-
In Vitro Translation System: Use a commercially available in vitro translation system (e.g., rabbit reticulocyte lysate or a reconstituted E. coli system).
-
Translation Reaction: Add the mRNA template to the in vitro translation mix and incubate under optimal conditions.
-
Protein Quantification: Measure the amount of synthesized reporter protein using a luminometer (for luciferase) or a fluorometer (for GFP).
-
Comparison: Compare the protein yield from the modified mRNAs to that of the unmodified control to determine the effect of the 2'-O-methylation on translation efficiency.
Conclusion
This compound, along with other 2'-O-methylated ribonucleosides, offers significant advantages for the development of RNA-based therapeutics and research tools. The primary benefits include enhanced thermal stability and increased resistance to nuclease degradation. Furthermore, the strategic placement of specific 2'-O-methylated nucleosides can be used to modulate the innate immune response, with Gm, Am, and Um showing promise in reducing TLR7/8 activation. However, the presence of these modifications within the coding sequence of an mRNA can impede translation, a factor that requires careful consideration in the design of therapeutic mRNAs. While general principles are established, further direct comparative studies are needed to fully elucidate the nuanced functional differences between Gm, Am, Cm, and Um in various sequence and structural contexts. This will enable a more precise and rational design of next-generation RNA-based molecules.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synoligo.com [synoligo.com]
- 4. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclease Resistance - Introduction [genelink.com]
- 6. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]
- 7. mdpi.com [mdpi.com]
- 8. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2'-O-Methylguanosine: A Procedural Guide
This document provides essential safety and logistical information for the proper handling and disposal of 2'-O-Methylguanosine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety protocols and information from safety data sheets (SDS).
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE).
1.1 Hazard Classification Summary
The hazard classification for this compound can vary between suppliers. It is imperative to consult the specific Safety Data Sheet (SDS) for the product you are using. Below is a summary of classifications from different sources.
| Hazard Statement | MedchemExpress[1] | Fisher Scientific[2] | Cayman Chemical[3] |
| Acute toxicity, oral (Category 4) | ✓ | ✓ | Not Classified |
| Skin corrosion/irritation (Category 2) | ✓ | ✓ | Not Classified |
| Serious eye damage/eye irritation (Category 2A) | ✓ | ✓ | Not Classified |
| May cause respiratory irritation (Category 3) | ✓ | ✓ | Not Classified |
1.2 Personal Protective Equipment (PPE) and Safe Handling
To minimize exposure risk, the following precautions should be taken:
-
Ventilation : Use only in a well-ventilated area or outdoors. Avoid the formation of dust and aerosols.[1][2]
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Hand Protection : Wear protective gloves that are impermeable and resistant to the product.[1][2]
-
Body Protection : Wear appropriate protective clothing to prevent skin exposure.[2]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][2]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as chemical waste and dispose of it in accordance with all local, state, and federal regulations.
Step 1: Assess the Waste Form Identify the form of the waste:
-
Unused/Expired Solid Product : Pure this compound.
-
Contaminated Labware : Pipette tips, tubes, gloves, bench paper, etc.
-
Liquid Waste : Solutions containing this compound.
Step 2: Segregate the Waste
-
Do not mix with other waste streams unless instructed by your institution's Environmental Health and Safety (EHS) department.
-
Keep solid, liquid, and sharp-contaminated waste in separate, clearly labeled, and appropriate containers.
Step 3: Package the Waste
-
Solid Waste : Place pure product and contaminated labware into a designated, sealable, and clearly labeled hazardous waste container. For materials considered recombinant or synthetic nucleic acid waste, a container lined with a red bag may be required.[4]
-
Liquid Waste : Collect in a compatible, leak-proof, and sealed hazardous waste container. Label the container with the full chemical name and concentration.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
Step 4: Arrange for Disposal
-
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area.
-
Contact your institution's EHS department to schedule a pickup for the waste.
-
The final disposal method should be through an approved waste disposal plant, which will likely involve incineration.[2][4]
Special Consideration for Recombinant/Synthetic Nucleic Acid Waste If this compound is used in the context of recombinant or synthetic nucleic acids (rDNA), specific decontamination procedures may be required before disposal.[4]
-
Liquids : Decontaminate by autoclaving or by adding fresh bleach to a final concentration of 10% and allowing a contact time of at least 30 minutes before sink disposal (check local regulations for sink disposal allowance).[4]
-
Solids : Items like culture dishes should be placed directly into a waste container lined with a red bag for incineration.[4]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1][2]
-
If on Skin : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, call a physician.[1][2]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[1][2]
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2'-O-Methylguanosine
For Immediate Implementation: This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2'-O-Methylguanosine. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper handling of this chemical.
This compound is a modified nucleoside that requires careful handling due to its potential hazards. The following procedures outline the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency first-aid measures.
Hazard Identification and Personal Protective Equipment (PPE)
According to safety data sheets, this compound is classified as an irritant and may be harmful if swallowed or inhaled.[1][2] It can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Face Shield | Recommended when there is a splash hazard. | |
| Hand Protection | Chemical-resistant Gloves | Impermeable gloves inspected prior to use. The specific glove material should be selected based on the breakthrough time and permeation rate for the substance.[3] |
| Body Protection | Laboratory Coat | Standard laboratory coat. |
| Protective Clothing | Fire/flame resistant and impervious clothing should be worn to prevent skin exposure.[2][3] | |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[2][3] A NIOSH-approved respirator is warranted under certain conditions.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure risk.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Remove all sources of ignition.[3]
-
Keep the container tightly closed when not in use.[2]
2. Handling the Compound:
3. Storage:
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
1. Waste Collection:
-
Collect waste material in a suitable, closed container labeled for chemical waste.[2]
-
Do not allow the chemical to enter drains or watercourses.[1][3]
2. Disposal Procedure:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[1][2]
-
Contact a licensed professional waste disposal service to dispose of this material.
Emergency Procedures: Immediate First-Aid Measures
In the event of exposure, immediate action is required.
Table 2: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2][3] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician.[1][2][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][2][3] |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
